gamma-Glutamylisoleucine
Description
Properties
CAS No. |
23632-83-9 |
|---|---|
Molecular Formula |
C11H20N2O5 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(2S,3S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-3-6(2)9(11(17)18)13-8(14)5-4-7(12)10(15)16/h6-7,9H,3-5,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t6-,7-,9-/m0/s1 |
InChI Key |
SNCKGJWJABDZHI-ZKWXMUAHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCC(C(=O)O)N |
physical_description |
Solid |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of γ-Glutamylisoleucine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of γ-Glutamylisoleucine, a dipeptide of growing interest in cellular metabolism and biomarker research. The guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the enzymatic pathways responsible for its synthesis, quantitative data, and detailed experimental protocols. The primary biosynthetic routes, involving γ-glutamyltransferase (GGT) and a non-canonical activity of glutamate-cysteine ligase (GCL), are discussed in detail. This document includes structured tables of quantitative data, step-by-step experimental methodologies, and visual diagrams of the core pathways and workflows to facilitate a deeper understanding and practical application of this knowledge.
Introduction
γ-Glutamylisoleucine is a dipeptide composed of a γ-glutamyl moiety linked to an isoleucine molecule. It belongs to a class of γ-glutamyl peptides that are intermediates in the γ-glutamyl cycle, a key metabolic pathway involved in glutathione (GSH) metabolism and amino acid transport. The presence and concentration of γ-glutamyl peptides, including γ-Glutamylisoleucine, in biological fluids and tissues are gaining attention as potential biomarkers for various physiological and pathological states. Understanding the biosynthesis of this dipeptide is crucial for elucidating its biological functions and its potential as a diagnostic or therapeutic target.
Biosynthesis Pathways of γ-Glutamylisoleucine
The formation of γ-Glutamylisoleucine is primarily attributed to two distinct enzymatic pathways that are part of the broader γ-glutamyl cycle.
Pathway 1: γ-Glutamyltransferase (GGT) Mediated Synthesis
The predominant pathway for the synthesis of γ-Glutamylisoleucine is catalyzed by the membrane-bound enzyme γ-glutamyltransferase (GGT). GGT facilitates the transfer of the γ-glutamyl group from a donor molecule, most commonly glutathione (GSH), to an acceptor amino acid, in this case, L-isoleucine.[1][2] This transpeptidation reaction is a key step in the γ-glutamyl cycle, which is involved in salvaging extracellular glutathione and transporting amino acids into the cell.[2][3]
The reaction can be summarized as follows:
Glutathione (γ-Glu-Cys-Gly) + L-Isoleucine → γ-L-Glutamyl-L-Isoleucine + Cysteinyl-Glycine
While GGT can utilize various L-amino acids as acceptors, the efficiency of this reaction with isoleucine is not as well-characterized as with other amino acids like cysteine or methionine.[1][4]
Pathway 2: Non-Canonical Synthesis by Glutamate-Cysteine Ligase (GCL)
A secondary, non-canonical pathway for γ-Glutamylisoleucine synthesis involves the enzyme glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione biosynthesis.[5][6] Under conditions of cysteine limitation, GCL has been shown to exhibit substrate promiscuity, ligating glutamate to other available amino acids, including branched-chain amino acids like isoleucine.[5][6] This activity is thought to be a mechanism to mitigate glutamate toxicity when the canonical pathway of glutathione synthesis is stalled due to the lack of cysteine.[5]
The reaction is as follows:
L-Glutamate + L-Isoleucine + ATP → γ-L-Glutamyl-L-Isoleucine + ADP + Pi
This pathway represents a glutathione-independent route to the formation of γ-glutamyl peptides.
Regulation of Biosynthesis
The synthesis of γ-Glutamylisoleucine is intrinsically linked to the regulation of the γ-glutamyl cycle and glutathione homeostasis.
-
Substrate Availability: The rate of synthesis is dependent on the intracellular and extracellular concentrations of the precursors: glutathione, glutamate, and isoleucine. Cysteine availability is a critical regulator of the GCL-mediated pathway; under cysteine-depleted conditions, the non-canonical synthesis of γ-glutamyl peptides is enhanced.[5][6]
-
Feedback Inhibition: Glutamate-cysteine ligase (GCL) is subject to feedback inhibition by glutathione.[7] High levels of intracellular GSH will inhibit GCL activity, thereby reducing the potential for the non-canonical synthesis of γ-Glutamylisoleucine.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.sssup.it [iris.sssup.it]
- 3. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the donor and acceptor substrate specificity of the γ-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Variable regulation of glutamate cysteine ligase subunit proteins affects glutathione biosynthesis in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing and Tailoring the Substrate Profile of a γ-Glutamyltransferase Variant - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of γ-Glutamylisoleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrences, biosynthesis, and analytical methodologies for the dipeptide γ-L-glutamyl-L-isoleucine (γ-Glu-Ile). As a member of the γ-glutamyl peptide family, γ-Glu-Ile is increasingly recognized for its contribution to the "kokumi" taste sensation, which imparts richness and complexity to food, and for its potential physiological activities.
Natural Occurrences and Quantitative Data
γ-Glutamylisoleucine has been identified in a variety of natural sources, with a notable presence in fermented foods and certain plants. The formation of this dipeptide is often a result of the enzymatic activity of γ-glutamyltranspeptidase (GGT) during processes such as fermentation and ripening. While its presence has been qualitatively confirmed in several food items, precise quantitative data for γ-Glu-Ile is not extensively reported. However, studies on fermented products have begun to quantify its concentration, highlighting its role as a significant taste-active compound.
| Natural Source | Analyte | Concentration | Reference |
| Fermented Soybean Products | γ-Glutamyl Dipeptides (including γ-Glu-Ile) | Confirmed and Quantified | |
| Soy Sauce | γ-Glutamyl Dipeptides | 70 mg/kg | [1] |
| Ganjang (Korean Soy Sauce) | Total γ-Glutamyl Peptides | 92 to 620 µg/mL | |
| Doenjang (Korean Soybean Paste) | Total γ-Glutamyl Peptides | 203 to 387 µg/g | [2] |
| Sourdough Bread | γ-Glutamyl Dipeptides (including γ-Glu-Ile) | Identification and relative quantification performed | [3] |
| HeLa Cells | γ-Glutamylisoleucine | 1.92 ± 0.06 pmol/mg protein | [4][5] |
| Vitis vinifera (Grapes) | γ-Glutamylisoleucine | Reported presence | |
| Saccharomyces cerevisiae (Yeast) | γ-Glutamylisoleucine | Reported presence |
Biosynthesis of γ-Glutamylisoleucine
The primary pathway for the biosynthesis of γ-Glutamylisoleucine involves the enzyme γ-glutamyltranspeptidase (GGT). GGT is a membrane-bound enzyme that plays a crucial role in the γ-glutamyl cycle. It catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, typically glutathione (GSH), to an acceptor molecule, which in this case is the amino acid L-isoleucine. This transpeptidation reaction is prevalent in microorganisms involved in fermentation, such as various species of Lactobacillus and Bacillus, as well as in plants. The availability of L-isoleucine as a substrate is a key factor in the synthesis of γ-Glu-Ile.[6]
Experimental Protocols
The identification and quantification of γ-Glutamylisoleucine in complex matrices like food require sensitive and specific analytical techniques. The most common approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Extraction of γ-Glutamyl Peptides from Fermented Foods
-
Homogenization : A representative sample of the food product (e.g., 1 gram of soy sauce paste) is homogenized in a suitable extraction solvent. A common solvent is 80% methanol, which efficiently extracts small polar molecules while precipitating larger proteins.
-
Centrifugation : The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet solid debris and precipitated proteins.
-
Supernatant Collection : The resulting supernatant, containing the extracted γ-glutamyl peptides, is carefully collected.
-
Filtration : The supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before LC-MS/MS analysis.
-
Derivatization (Optional) : For certain applications, derivatization of the amino and carboxyl groups can improve chromatographic separation and detection sensitivity. However, direct analysis of the underivatized dipeptide is often preferred for its simplicity.
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
A validated UHPLC-MS/MS method is essential for the accurate quantification of γ-Glutamylisoleucine.[4][5]
-
Chromatographic Separation :
-
Column : A reversed-phase C18 column (e.g., BEH C18, 1.7 µm particle size) is typically used for separation.
-
Mobile Phase : A gradient elution is employed using two mobile phases:
-
Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile with a small amount of formic acid (e.g., 0.1%).
-
-
Gradient : A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute compounds of increasing hydrophobicity.
-
Flow Rate : A flow rate of around 0.3-0.5 mL/min is common for UHPLC systems.
-
Column Temperature : The column is maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of peptides.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for γ-Glutamylisoleucine.
-
Precursor Ion : The protonated molecule of γ-Glutamylisoleucine ([M+H]⁺).
-
Product Ion : A characteristic fragment ion generated by collision-induced dissociation (CID) of the precursor ion.
-
-
Internal Standard : The use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled γ-Glutamylisoleucine) is highly recommended to correct for matrix effects and variations in instrument response, ensuring the accuracy of quantification.[4]
-
Signaling Pathways and Biological Relevance
γ-Glutamyl peptides, including γ-Glutamylisoleucine, are known to activate the calcium-sensing receptor (CaSR), a G-protein coupled receptor. This activation is believed to be the mechanism behind the "kokumi" taste sensation. The binding of these peptides to the CaSR on taste bud cells is thought to potentiate the perception of other basic tastes like sweet, salty, and umami. Beyond taste, the activation of CaSR by these peptides in other tissues is an area of active research for potential health benefits.
References
- 1. Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of kokumi compounds, γ-glutamyl peptides, in Korean traditional fermented foods, ganjang and doenjang, by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]
Gamma-Glutamylisoleucine: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: gamma-Glutamylisoleucine is an endogenous human metabolite, a dipeptide resulting from the transfer of a gamma-glutamyl moiety to isoleucine. This molecule is a key player in the gamma-glutamyl cycle, a fundamental biochemical pathway involved in glutathione metabolism and amino acid transport. Emerging research has highlighted its potential as a biomarker in various disease states, including cancer, making it a person of interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of this compound, including its biochemical pathways, quantitative data, and detailed experimental protocols for its analysis.
Core Concepts: Biosynthesis, Degradation, and Signaling
This compound's metabolic journey is intrinsically linked to the gamma-glutamyl cycle . This cycle is a six-enzyme catalytic pathway responsible for the synthesis and degradation of glutathione (GSH), a crucial intracellular antioxidant.
Biosynthesis: The primary route of this compound formation is through the action of gamma-glutamyltransferase (GGT) , a membrane-bound enzyme. GGT catalyzes the transfer of the gamma-glutamyl group from glutathione to an acceptor amino acid, in this case, isoleucine. This reaction predominantly occurs in the extracellular space.[1]
Degradation: The breakdown of this compound is facilitated by the enzyme gamma-glutamyl cyclotransferase . This enzyme converts gamma-glutamyl amino acids into 5-oxoproline and the corresponding free amino acid. The resulting isoleucine can then be reutilized by the cell.
Potential Signaling Role: Beyond its role in the gamma-glutamyl cycle, the broader class of gamma-glutamyl peptides, including this compound, has been implicated in cellular signaling. Evidence suggests that these peptides can act as allosteric modulators of the calcium-sensing receptor (CaSR) , a G-protein coupled receptor involved in various physiological processes.[2] Activation of the CaSR by gamma-glutamyl peptides can influence intracellular calcium levels and cyclic AMP (cAMP) production, suggesting a potential role in modulating cellular responses.[2]
Quantitative Data
Quantitative data for endogenous levels of this compound in human biological fluids is still emerging. However, studies have successfully quantified this metabolite in cellular models.
| Biological Matrix | Analyte | Concentration | Method | Reference |
| HeLa Cells | This compound | 1.92 ± 0.06 pmol/mg protein | UHPLC-MS/MS | [3] |
| HeLa Cells | gamma-Glutamylthreonine | 10.8 ± 0.4 pmol/mg protein | UHPLC-MS/MS | [3] |
| HeLa Cells | gamma-Glutamylvaline | 1.96 ± 0.04 pmol/mg protein | UHPLC-MS/MS | [3] |
Note: While qualitative analysis has confirmed the presence of this compound in human serum, specific quantitative data in healthy human plasma, serum, or urine is not yet widely available in the literature.[3]
Experimental Protocols
The accurate quantification of this compound is crucial for understanding its physiological and pathological roles. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice for this purpose, offering high sensitivity and specificity.
Protocol: Quantification of this compound in Cultured Cells using UHPLC-MS/MS
This protocol is adapted from a validated method for the analysis of gamma-glutamyl dipeptides in HeLa cells.[3]
1. Sample Preparation:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Create a cell pellet by centrifugation.
-
Add ice-cold water to the frozen cell pellet.
-
Sonicate the sample to lyse the cells and release intracellular metabolites.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.
2. Derivatization (optional but recommended for improved chromatographic performance and sensitivity):
-
A chemical isotope labeling strategy using benzoyl chloride can be employed for internal standardization and improved quantification.[4]
3. UHPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as a BEH C18 column, is suitable for separating the analyte from other matrix components.[4]
-
Mobile Phase A: 99:1 water:formic acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the analyte.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor-to-product ion transitions for this compound would need to be optimized on the specific mass spectrometer being used.
-
4. Data Analysis:
-
Quantify the analyte concentration by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a stable isotope-labeled version of this compound).
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involving this compound, the following diagrams have been generated using the DOT language.
Caption: The Gamma-Glutamyl Cycle and the role of this compound.
Caption: A typical experimental workflow for the quantification of this compound.
Caption: Potential signaling pathway of gamma-glutamyl peptides via the Calcium-Sensing Receptor.
Conclusion
This compound is a significant endogenous metabolite with a foundational role in the gamma-glutamyl cycle. Its potential as a disease biomarker is an active area of research, necessitating robust and reliable analytical methods for its quantification. This technical guide provides a solid foundation for researchers and drug development professionals by outlining the core biochemical principles, presenting the available quantitative data, detailing a validated experimental protocol, and visualizing the key pathways and workflows. As research progresses, a deeper understanding of the quantitative levels of this compound in various human biofluids and its precise role in cellular signaling will be crucial for unlocking its full potential in diagnostics and therapeutics.
References
- 1. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Function of γ-Glutamylisoleucine in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Glutamylisoleucine is a dipeptide implicated in a range of cellular processes, primarily through its interaction with the γ-glutamyl cycle and as an allosteric modulator of the calcium-sensing receptor (CaSR). This technical guide provides a comprehensive overview of the physiological functions of γ-glutamylisoleucine, detailing its biosynthesis, its role in cellular signaling, and its connection to metabolic regulation. This document synthesizes current knowledge, presents available quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of its key pathways.
Introduction
γ-Glutamylisoleucine belongs to a class of dipeptides formed through the transfer of a γ-glutamyl moiety to an amino acid, in this case, isoleucine. While historically viewed as an intermediate in glutathione metabolism, emerging evidence highlights the role of γ-glutamyl peptides as signaling molecules.[1] Their primary mode of action is through the allosteric modulation of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR) crucial for calcium homeostasis and various other cellular functions.[1] Understanding the physiological role of γ-glutamylisoleucine is of growing interest for its potential implications in metabolic diseases, inflammatory conditions, and cancer.[2][3]
Biosynthesis and Metabolism
The principal pathway for the synthesis of γ-glutamylisoleucine is through the activity of the membrane-bound enzyme γ-glutamyltransferase (GGT). GGT catalyzes the transfer of the γ-glutamyl group from glutathione (GSH) to an acceptor amino acid, such as isoleucine. This process is a key component of the γ-glutamyl cycle, which is involved in both glutathione metabolism and amino acid transport.
The γ-Glutamyl Cycle
The γ-glutamyl cycle is a six-enzyme pathway that plays a role in the synthesis and degradation of glutathione. A key function of this cycle is the transport of amino acids into the cell. Extracellular glutathione is cleaved by GGT, and the γ-glutamyl portion is transferred to an amino acid, forming a γ-glutamyl amino acid, which can then be transported into the cell.
Physiological Function: Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)
A primary physiological function of γ-glutamylisoleucine and other γ-glutamyl peptides is their role as positive allosteric modulators of the calcium-sensing receptor (CaSR).[1] The CaSR is a class C GPCR that plays a central role in systemic calcium homeostasis but is also involved in a variety of other cellular processes.
CaSR Signaling Pathway
Activation of the CaSR by γ-glutamyl peptides, in the presence of extracellular calcium, leads to the activation of G-proteins, primarily Gq/11 and Gi/o. This initiates a downstream signaling cascade:
-
Gq/11 Pathway : Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.
-
Gi/o Pathway : Inhibition of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Cellular Consequences of CaSR Activation
The modulation of intracellular calcium and cAMP levels by γ-glutamylisoleucine can lead to a variety of cellular responses, including:
-
Regulation of Gene Expression : Changes in intracellular signaling can influence transcription factor activity and subsequent gene expression.[2]
-
Inflammation : CaSR activation by γ-glutamyl peptides has been implicated in modulating inflammatory responses.[1]
-
Metabolic Regulation : The CaSR pathway is involved in regulating glucose and lipid metabolism.[2]
Quantitative Data
While the qualitative functions of γ-glutamyl peptides are increasingly understood, specific quantitative data for γ-glutamylisoleucine are limited in the currently available literature. The following table summarizes the available quantitative information.
| Parameter | Value | Cell Type/System | Reference |
| Concentration | 1.92 ± 0.06 pmol/mg protein | HeLa cells | [3][4] |
| Recovery | 82.0% | HeLa cell lysate | [3] |
Experimental Protocols
Investigating the physiological functions of γ-glutamylisoleucine requires specific experimental assays. Below are detailed methodologies for key experiments.
Quantification of γ-Glutamylisoleucine in Cells by UHPLC-MS/MS
This protocol is adapted from a validated method for the quantification of γ-glutamylisoleucine in HeLa cells.[3]
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
To a frozen cell pellet, add a specific volume of water.
-
Sonicate the sample to lyse the cells and homogenize the contents.
-
-
Derivatization:
-
Add 200 mM sodium carbonate and 1% (v/v) benzoyl chloride in acetonitrile to the cell lysate.
-
Vortex and allow the reaction to proceed for 5 minutes at room temperature.[3]
-
-
Extraction:
-
Centrifuge the derivatized sample to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
-
Internal Standard Addition:
-
Add an internal standard solution (e.g., ¹³C₆-labeled benzoylated γ-glutamylisoleucine) to the supernatant.
-
-
UHPLC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (e.g., 99:1 water:formic acid) and mobile phase B (e.g., acetonitrile).
-
Perform mass spectrometry in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for both the analyte and the internal standard.
-
-
Quantification:
-
Calculate the concentration of γ-glutamylisoleucine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium in response to γ-glutamylisoleucine using a fluorescent calcium indicator like Fura-2 AM.
Methodology:
-
Cell Culture:
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[8][9]
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
-
Calcium Imaging:
-
Mount the plate on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with light at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (340/380 nm) before adding the stimulus.
-
-
Stimulation and Data Acquisition:
-
Perfuse the cells with a solution containing γ-glutamylisoleucine at various concentrations.
-
Continuously record the 340/380 nm fluorescence ratio to monitor changes in intracellular calcium concentration.
-
As a positive control, use a known CaSR agonist like a high concentration of extracellular calcium or another γ-glutamyl peptide.
-
Intracellular cAMP Assay
This protocol outlines the measurement of changes in intracellular cAMP levels in response to γ-glutamylisoleucine using a competitive immunoassay, such as the LANCE® Ultra cAMP kit.
Methodology:
-
Cell Culture and Stimulation:
-
Plate HEK-CaSR cells in a 384-well white opaque microplate.
-
Starve the cells in a serum-free medium prior to the assay.
-
Treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Add γ-glutamylisoleucine at various concentrations and a Gs-pathway activator like forskolin to stimulate adenylyl cyclase.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and add the detection reagents, which include a europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.
-
In the absence of cellular cAMP, the tracer and antibody are in close proximity, resulting in a high TR-FRET signal.
-
Cellular cAMP produced upon stimulation competes with the tracer for antibody binding, leading to a decrease in the TR-FRET signal.
-
-
Data Analysis:
-
Measure the time-resolved fluorescence at the appropriate wavelengths.
-
Calculate the cAMP concentration in each sample by comparing the signal to a standard curve generated with known amounts of cAMP.
-
Conclusion and Future Directions
γ-Glutamylisoleucine is an emerging dipeptide with significant physiological functions mediated primarily through the allosteric modulation of the calcium-sensing receptor. Its involvement in the γ-glutamyl cycle links it to glutathione metabolism and amino acid transport, while its action on the CaSR positions it as a signaling molecule influencing intracellular calcium and cAMP levels. These actions have downstream consequences for gene expression, inflammation, and metabolic regulation.
Despite this progress, there is a clear need for further research to elucidate the specific roles of γ-glutamylisoleucine. Future studies should focus on:
-
Determining the specific binding affinity and potency (EC50/IC50) of γ-glutamylisoleucine for the CaSR.
-
Investigating the detailed downstream effects of γ-glutamylisoleucine-mediated CaSR activation on gene expression through transcriptomic and proteomic analyses.
-
Exploring the therapeutic potential of γ-glutamylisoleucine in models of metabolic and inflammatory diseases.
A deeper understanding of the cellular and molecular mechanisms of γ-glutamylisoleucine will be crucial for researchers, scientists, and drug development professionals seeking to leverage this dipeptide's physiological functions for therapeutic benefit.
References
- 1. benchchem.com [benchchem.com]
- 2. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmaOnco™ HEK293T-Tg(Rat CaSR Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 7. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. moodle2.units.it [moodle2.units.it]
Methodological & Application
Application Note and Protocol for the Quantification of gamma-Glutamylisoleucine in Human Plasma using UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamylisoleucine (γ-Glu-Ile) is a dipeptide formed through the activity of γ-glutamyltransferase (GGT), a key enzyme in the γ-glutamyl cycle. This cycle is crucial for glutathione (GSH) metabolism, amino acid transport, and cellular antioxidant defense.[1] Altered levels of γ-glutamyl dipeptides, including γ-Glu-Ile, have been associated with various pathological conditions, highlighting their potential as biomarkers in disease diagnosis and prognosis, as well as in monitoring therapeutic interventions.
This application note provides a detailed protocol for the quantification of γ-Glu-Ile in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method involves a straightforward sample preparation procedure including protein precipitation and chemical derivatization to enhance analytical sensitivity and chromatographic retention.
Biological Significance of the γ-Glutamyl Cycle
The γ-glutamyl cycle is a six-enzyme catalytic cycle responsible for the synthesis and degradation of glutathione. A key step in this cycle is the transfer of the γ-glutamyl moiety from glutathione to an acceptor amino acid, such as isoleucine, by γ-glutamyltransferase (GGT) to form a γ-glutamyl dipeptide. This process is integral to amino acid transport across cell membranes and maintaining glutathione homeostasis.
Experimental Protocol
This protocol is adapted from methodologies developed for the analysis of γ-glutamyl dipeptides in biological matrices.
Materials and Reagents
-
This compound (γ-Glu-Ile) analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₆-Benzoyl Chloride for derivatization)
-
Acetonitrile (UHPLC-MS grade)
-
Methanol (UHPLC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (UHPLC-MS grade)
-
Benzoyl chloride
-
Sodium carbonate
-
Human plasma (collected in EDTA tubes)
Sample Preparation
A robust and reproducible sample preparation workflow is critical for accurate quantification. The following procedure involves protein precipitation followed by chemical derivatization.
-
Protein Precipitation: To a 50 µL aliquot of human plasma, add 200 µL of ice-cold 0.1% (v/v) acetic acid in methanol.
-
Vortex and Incubate: Vortex the mixture thoroughly and incubate on ice for 5 minutes.
-
Centrifugation: Centrifuge the samples at 17,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully transfer 50 µL of the supernatant to a new microcentrifuge tube.
-
Derivatization:
-
Add 25 µL of 200 mM sodium carbonate in water to the supernatant.
-
Add 25 µL of 1% (v/v) benzoyl chloride in acetonitrile.
-
Vortex the sample and incubate at room temperature for 5 minutes.
-
-
Internal Standard Addition: Add the internal standard solution. For chemical isotope labeling, a ¹³C₆-benzoylated internal standard can be used.
-
Analysis: The sample is now ready for UHPLC-MS/MS analysis.
UHPLC-MS/MS Method
The chromatographic separation and mass spectrometric detection parameters should be optimized for the specific instrumentation used. The following are recommended starting conditions.
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (or equivalent) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Table 3: Proposed MRM Transitions for Benzoyl-derivatized γ-Glu-Ile
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| γ-Glu-Ile (Benzoylated) | 365.17 | 105.03 (Benzoyl fragment) | 236.12 (Loss of Isoleucine) |
| ¹³C₆-γ-Glu-Ile (Benzoylated IS) | 371.19 | 111.05 (¹³C₆-Benzoyl fragment) | 242.14 (Loss of Isoleucine) |
Note: The exact m/z values should be confirmed by direct infusion of the derivatized standard.
Quantitative Data
While specific reference ranges for γ-Glutamylisoleucine in healthy human plasma are not well-established in the literature, a validated UHPLC-MS/MS method should exhibit the performance characteristics outlined in Table 4. The following data is illustrative and should be determined empirically during method validation.
Table 4: Method Performance Characteristics (Illustrative for Plasma)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Matrix Effect | Monitored and compensated for with internal standard |
| Recovery | Consistent and reproducible |
Conclusion
The UHPLC-MS/MS method detailed in this application note provides a sensitive and selective approach for the quantification of γ-Glutamylisoleucine in human plasma. The use of chemical derivatization with benzoyl chloride enhances the chromatographic and mass spectrometric properties of the analyte, enabling robust and reliable measurement. This method can be a valuable tool for researchers and clinicians investigating the role of the γ-glutamyl cycle in health and disease, and for the development of novel biomarkers. Full method validation according to regulatory guidelines is recommended before implementation in clinical studies.
References
Application Notes and Protocols for the Measurement of gamma-Glutamylisoleucine in Cellular Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamylisoleucine is a dipeptide formed through the activity of γ-glutamyltransferase (GGT), a key enzyme in the γ-glutamyl cycle. This cycle is crucial for glutathione metabolism and the transport of amino acids across the cell membrane. Altered levels of γ-glutamyl dipeptides, including γ-glutamylisoleucine, have been implicated in various physiological and pathological processes, making their accurate quantification in cellular models essential for research in areas such as oncology, metabolic disorders, and toxicology.
This document provides detailed application notes and protocols for the sample preparation and subsequent measurement of γ-glutamylisoleucine in cultured cells, primarily focusing on methods compatible with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
I. Overview of the Analytical Workflow
The accurate measurement of intracellular γ-glutamylisoleucine requires a multi-step process designed to efficiently lyse cells, remove interfering macromolecules, and prepare the analyte for sensitive detection. The general workflow involves cell harvesting, cell lysis, protein precipitation, and, if necessary, derivatization and further sample cleanup.
Caption: General workflow for γ-glutamylisoleucine measurement.
II. Quantitative Data
Quantitative analysis of γ-glutamylisoleucine provides valuable insights into the metabolic state of cells. The following table summarizes the reported concentration of γ-glutamylisoleucine in a human cancer cell line. Researchers can use this as a reference and populate it with their own experimental data from other cell lines of interest.
| Cell Line | Analyte | Concentration (pmol/mg protein) | Reference |
| HeLa | γ-Glutamylisoleucine | 1.92 ± 0.06 | [1][2] |
| MCF-7 | γ-Glutamylisoleucine | Data not available | |
| PC-3 | γ-Glutamylisoleucine | Data not available | |
| A549 | γ-Glutamylisoleucine | Data not available |
III. Experimental Protocols
This section provides detailed protocols for each step of the sample preparation process for the analysis of γ-glutamylisoleucine.
Protocol 1: Cell Harvesting and Lysis
Objective: To efficiently lyse cells and release intracellular metabolites while minimizing degradation of the target analyte.
Method Comparison:
| Method | Principle | Advantages | Disadvantages |
| Sonication | High-frequency sound waves disrupt cell membranes. | Rapid and effective for a wide range of cell types. | Can generate heat, potentially degrading thermolabile compounds. |
| Solvent Extraction (e.g., Methanol/Chloroform) | Organic solvents disrupt cell membranes and precipitate proteins simultaneously. | Combines lysis and protein removal in a single step. | May not be as efficient for cells with tough cell walls. |
| Freeze-Thaw | Repeated cycles of freezing and thawing create ice crystals that rupture cell membranes. | Gentle method, less likely to degrade sensitive molecules. | Can be time-consuming and may not be sufficient for complete lysis of all cell types. |
Recommended Protocol: Sonication
This protocol is adapted from a validated method for the quantification of γ-glutamylisoleucine in HeLa cells.[1][2]
Materials:
-
Cultured cells in a petri dish or multi-well plate
-
Phosphate-buffered saline (PBS), ice-cold
-
Scraper
-
Microcentrifuge tubes, pre-chilled
-
Water, LC-MS grade
-
Sonicator (probe or bath)
Procedure:
-
Aspirate the cell culture medium from the plate.
-
Wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and store the cell pellet at -80°C until analysis.
-
For lysis, add a defined volume of LC-MS grade water to the frozen cell pellet.
-
Sonicate the sample on ice. If using a probe sonicator, use short bursts (e.g., 3 x 10 seconds) to prevent overheating. If using a bath sonicator, sonicate for 5-10 minutes.
Protocol 2: Protein Precipitation
Objective: To remove proteins that can interfere with downstream analysis and damage analytical instrumentation.
Method Comparison:
| Method | Principle | Advantages | Disadvantages |
| Organic Solvent (Acetonitrile, Acetone, Methanol) | Reduces the dielectric constant of the solution, causing proteins to precipitate. | Efficient protein removal and compatible with LC-MS. | May co-precipitate some polar metabolites. |
| Acid (Trichloroacetic Acid - TCA) | Alters the pH to the isoelectric point of proteins, causing them to precipitate. | Very effective at precipitating proteins. | Can cause hydrolysis of some analytes; TCA must be removed before LC-MS analysis. |
Recommended Protocol: Acetonitrile Precipitation
Materials:
-
Cell lysate from Protocol 1
-
Acetonitrile, ice-cold
-
Microcentrifuge
Procedure:
-
To the cell lysate, add three volumes of ice-cold acetonitrile (e.g., 300 µL of acetonitrile to 100 µL of lysate).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the sample at -20°C for at least 2 hours to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new microcentrifuge tube.
Protocol 3: Derivatization with Benzoyl Chloride
Objective: To improve the chromatographic retention and mass spectrometric detection of the polar γ-glutamylisoleucine. This step is optional but highly recommended for increased sensitivity.[3][4][5]
Reaction Principle:
Caption: Benzoyl chloride derivatization reaction.
Materials:
-
Supernatant from Protocol 2
-
Sodium carbonate solution (200 mM in water)
-
Benzoyl chloride solution (1% v/v in acetonitrile)
-
Internal standard solution (e.g., ¹³C₆-benzoyl chloride derivatized γ-glutamylisoleucine)
Procedure:
-
Take a defined volume of the supernatant (e.g., 50 µL).
-
Add 25 µL of 200 mM sodium carbonate solution.
-
Add 25 µL of 1% benzoyl chloride in acetonitrile.
-
Vortex for 10 seconds. The reaction is rapid and occurs at room temperature.[4]
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet any precipitate.
-
Transfer the supernatant to a new tube.
-
Add the internal standard solution.
Protocol 4: Solid-Phase Extraction (SPE) Cleanup (Optional)
Objective: To remove salts and other potential interferences from the sample matrix, which can cause ion suppression in the mass spectrometer. This is particularly useful if high salt concentrations were used in the preceding steps or if the sample matrix is complex.
Recommended Protocol: Reversed-Phase SPE for Small Peptides
Materials:
-
SPE cartridge (e.g., C18, 100 mg)
-
Methanol
-
Acetonitrile
-
Water with 0.1% formic acid (Eluent A)
-
Acetonitrile with 0.1% formic acid (Eluent B)
-
SPE vacuum manifold or centrifuge with adaptors
Procedure:
-
Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of Eluent B.
-
Equilibration: Pass 2 mL of Eluent A through the cartridge.
-
Sample Loading: Load the derivatized sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of Eluent A to remove salts and other highly polar impurities.
-
Elution: Elute the derivatized γ-glutamylisoleucine with 1 mL of a mixture of Eluent A and Eluent B (e.g., 50:50 v/v). The optimal elution conditions may need to be determined empirically.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or in a vacuum concentrator. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
IV. Signaling Pathway Context: The γ-Glutamyl Cycle
The synthesis of γ-glutamylisoleucine is an integral part of the γ-glutamyl cycle. Understanding this pathway provides context for the biological significance of this dipeptide.
Caption: The γ-Glutamyl Cycle.
This diagram illustrates how γ-glutamyltransferase (GGT) on the cell surface transfers the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, such as isoleucine, to form γ-glutamylisoleucine. This dipeptide is then transported into the cell, where the amino acid is released, and the remaining 5-oxoproline is recycled back into the glutathione synthesis pathway.
References
- 1. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. S-EPMC4845038 - Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. - OmicsDI [omicsdi.org]
The Role of gamma-Glutamylisoleucine in the "Kokumi" Taste of Fermented Foods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of "kokumi," a Japanese term translating to "rich taste," has emerged as a significant area of interest in sensory science and food chemistry. It describes a sensation of richness, complexity, mouthfulness, and lingering taste that enhances the five basic tastes (sweet, sour, salty, bitter, and umami). While not a taste itself, kokumi substances act as taste modulators. Among the compounds identified as key contributors to this sensation are γ-glutamyl peptides, with γ-glutamylisoleucine being a notable example found in various fermented foods. These peptides are recognized by the calcium-sensing receptor (CaSR), a G-protein coupled receptor, initiating a signaling cascade that results in the perception of kokumi.[1][2][3] This document provides detailed application notes and protocols for researchers interested in studying the role of γ-glutamylisoleucine and other γ-glutamyl peptides in the kokumi taste of fermented foods.
Data Presentation: Quantitative Analysis of γ-Glutamyl Peptides in Fermented Foods
The concentration of γ-glutamylisoleucine and other kokumi-active γ-glutamyl peptides can vary significantly depending on the raw materials, fermentation process, and microbial strains involved.[4] The following tables summarize quantitative data from various studies, providing a reference for expected concentration ranges in different fermented food products.
Table 1: Concentration of γ-Glutamyl Peptides in Soy Sauce and Other Fermented Seasonings
| Fermented Food | γ-Glutamyl Peptide | Concentration Range | Reference |
| Korean Soy Sauce (Ganjang) | Total γ-Glutamyl Peptides | 92 - 620 µg/mL | [1] |
| Soy Sauce | γ-Glutamyl Dipeptides | ~70 mg/kg | [5] |
| Soy Sauce | Pyroglutamyl Dipeptides | ~770 mg/kg | [5] |
| Italian Fish Sauce | γ-Glu-Val-Gly | 0.4 - 12.6 mg/L | [6] |
Table 2: Concentration of γ-Glutamyl Peptides in Fermented Soybean Pastes (Doenjang and Miso)
| Fermented Food | γ-Glutamyl Peptide | Concentration Range | Reference |
| Korean Soybean Paste (Doenjang) | Total γ-Glutamyl Peptides | 203 - 387 µg/g | [1] |
| Miso (with added GGT) | γ-Glu-Val | Significantly Higher | [7] |
| Miso (with added GGT) | γ-Glu-Val-Gly | Significantly Higher | [7] |
Table 3: Concentration of γ-Glutamyl Peptides in Cheese
| Fermented Food | γ-Glutamyl Peptide | Concentration Range | Reference |
| Blue Shropshire Cheese | Total γ-Glutamyl Peptides | ~3590 µmol/kg | [8] |
| Various Cheeses | γ-Aminobutyric Acid (GABA) | 84 - 91 mg/kg | [9] |
Experimental Protocols
Protocol 1: Extraction and Quantification of γ-Glutamylisoleucine in Fermented Foods by LC-MS/MS
This protocol outlines the procedure for extracting and quantifying γ-glutamylisoleucine and other γ-glutamyl peptides from fermented food samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Fermented food sample (e.g., soy sauce, miso, cheese)
-
Methanol (80% v/v)
-
0.1 N HCl
-
Formic acid
-
Acetonitrile
-
Water, LC-MS grade
-
γ-Glutamylisoleucine standard
-
Internal standard (e.g., isotopically labeled γ-glutamylisoleucine)
-
Homogenizer
-
Centrifuge
-
0.22 µm syringe filters
-
LC-MS/MS system with a HILIC or C18 column
Procedure:
-
Sample Preparation:
-
Liquid Samples (e.g., Soy Sauce): Dilute the sample with 80% methanol.
-
Solid/Semi-solid Samples (e.g., Miso, Cheese): Homogenize 1 gram of the sample with 10 mL of 80% methanol or 0.1 N HCl.[10]
-
-
Extraction:
-
Sonicate the homogenate for 30 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. For samples with high protein content, a deproteinization step with trichloroacetic acid or a molecular weight cut-off filter may be necessary.
-
-
Filtration and Dilution:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract with the initial mobile phase to a suitable concentration for LC-MS/MS analysis.
-
Add the internal standard at a known concentration.
-
-
LC-MS/MS Analysis:
-
Column: Use a hydrophilic interaction liquid chromatography (HILIC) column for polar peptides or a C18 column for broader coverage.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate γ-glutamylisoleucine from other matrix components.
-
Mass Spectrometry: Operate in positive ion mode and use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. Monitor specific precursor-product ion transitions for γ-glutamylisoleucine and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using the γ-glutamylisoleucine standard.
-
Calculate the concentration of γ-glutamylisoleucine in the sample based on the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Sensory Evaluation of Kokumi Taste - Quantitative Descriptive Analysis (QDA)
This protocol describes a method for the sensory evaluation of the kokumi taste imparted by γ-glutamylisoleucine using a trained panel.
Materials:
-
γ-Glutamylisoleucine
-
Basic taste solutions (e.g., 0.5% Monosodium Glutamate (MSG) for umami, 0.5% NaCl for salty)
-
Control sample (basic taste solution without γ-glutamylisoleucine)
-
Test sample (basic taste solution with a specific concentration of γ-glutamylisoleucine)
-
Deionized water for rinsing
-
Unsalted crackers for palate cleansing
Procedure:
-
Panelist Training:
-
Select 8-12 panelists based on their sensory acuity and ability to describe taste sensations.
-
Train the panelists to recognize and rate the intensity of kokumi attributes such as "mouthfulness," "thickness," "continuity," and "richness" using reference standards (e.g., solutions containing known kokumi peptides like glutathione).
-
Familiarize the panelists with the rating scale (e.g., a 15-point intensity scale).
-
-
Sample Preparation:
-
Prepare a control solution (e.g., 0.5% MSG in deionized water).
-
Prepare a test solution by dissolving γ-glutamylisoleucine in the control solution at a predetermined concentration (e.g., 0.1%).
-
-
Sensory Evaluation:
-
Present the control and test samples to the panelists in a randomized and blind manner.
-
Instruct panelists to rinse their mouths with deionized water before tasting each sample.
-
Ask panelists to rate the intensity of the predefined kokumi attributes for each sample on the 15-point scale.
-
Provide unsalted crackers for palate cleansing between samples.
-
-
Data Analysis:
-
Collect the data from all panelists.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine if there are significant differences in the perceived kokumi intensity between the control and test samples.
-
Protocol 3: In Vitro Calcium-Sensing Receptor (CaSR) Activation Assay
This protocol details an in vitro assay to measure the activation of the Calcium-Sensing Receptor by γ-glutamylisoleucine in a cell-based system.
Materials:
-
HEK293 cells stably expressing the human Calcium-Sensing Receptor (HEK-CaSR).
-
Control HEK293 cells (not expressing CaSR).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Fura-2 AM or other calcium-sensitive fluorescent dye.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
γ-Glutamylisoleucine stock solution.
-
Positive control (e.g., CaCl2 or a known CaSR agonist like cinacalcet).
-
CaSR antagonist (e.g., NPS-2143) for specificity testing.
-
Fluorescence plate reader or microscope capable of measuring intracellular calcium.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK-CaSR and control HEK293 cells in appropriate medium.
-
Plate the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Loading with Calcium Dye:
-
Wash the cells with HBSS.
-
Load the cells with Fura-2 AM (or another suitable dye) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Measurement of Intracellular Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the γ-glutamylisoleucine solution at various concentrations to the wells.
-
Add the positive control and a vehicle control to separate wells.
-
For specificity, pre-incubate some wells with a CaSR antagonist before adding γ-glutamylisoleucine.
-
Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2).
-
Plot the dose-response curve for γ-glutamylisoleucine and determine the EC50 value (the concentration that elicits a half-maximal response).
-
Compare the response in HEK-CaSR cells to the control cells to confirm CaSR-specific activation.
-
Visualizations
Caption: Signaling pathway of kokumi taste perception mediated by γ-glutamylisoleucine and the Calcium-Sensing Receptor (CaSR).
Caption: Experimental workflow for the analysis of γ-glutamylisoleucine in fermented foods.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantitative determination of kokumi compounds, γ-glutamyl peptides, in Korean traditional fermented foods, ganjang and doenjang, by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Purification, identification, and sensory evaluation of kokumi peptide" by Tao Feng, Yang Wu et al. [repository.lsu.edu]
- 10. Sensory-Guided Identification and Characterization of Kokumi-Tasting Compounds in Green Tea (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of γ-Glutamylisoleucine in Soy Sauce using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyl dipeptides, including γ-Glutamylisoleucine (γ-Glu-Ile), are known to contribute to the "kokumi" taste in fermented foods like soy sauce, imparting a sense of richness, complexity, and mouthfulness.[1] The concentration of these peptides can be an indicator of the quality and sensory characteristics of soy sauce.[2] Accurate quantification of γ-Glu-Ile is therefore crucial for quality control, product development, and sensory science research in the food industry. This application note provides a detailed protocol for the quantitative analysis of γ-Glutamylisoleucine in soy sauce using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation
While specific quantitative data for γ-Glutamylisoleucine in various soy sauce types is not widely published, research has reported concentrations for total γ-glutamyl dipeptides. This table provides an example of how such data can be structured. The presented protocol can be used to determine the specific concentration of γ-Glutamylisoleucine.
| Soy Sauce Type | Total γ-Glutamyl Dipeptides (mg/kg) | Reference |
| General Soy Sauce | 70 | [1][3] |
| Dark Soy Sauce | Not Reported | - |
| Light Soy Sauce | Not Reported | - |
| Tamari | Not Reported | - |
Note: The values for total γ-glutamyl dipeptides are based on existing literature and serve as a reference. Actual concentrations of γ-Glutamylisoleucine will vary depending on the specific product and fermentation process.
Experimental Protocols
This protocol outlines a robust method for the extraction and quantification of γ-Glutamylisoleucine from soy sauce samples.
Sample Preparation: Solid-Phase Extraction (SPE)
This procedure is designed to isolate an acidic fraction containing γ-glutamyl dipeptides from the complex soy sauce matrix.[1][3]
Materials:
-
Soy sauce sample
-
Deionized water
-
Formic acid
-
Methanol
-
Anion-exchange SPE cartridges (e.g., Oasis MAX or similar)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Dilution: Dilute 1 mL of soy sauce with 9 mL of deionized water.
-
Centrifugation: Centrifuge the diluted sample at 10,000 x g for 15 minutes to remove any particulate matter.
-
SPE Cartridge Conditioning:
-
Wash the anion-exchange SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water.
-
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove neutral and basic compounds.
-
Wash the cartridge with 5 mL of methanol to remove less polar interfering compounds.
-
-
Elution: Elute the acidic fraction containing γ-Glutamylisoleucine with 5 mL of 2% formic acid in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
This method is adapted from a validated protocol for the analysis of γ-glutamyl dipeptides and can be optimized for soy sauce matrix.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 2 5.0 30 5.1 95 6.0 95 6.1 2 | 8.0 | 2 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions for γ-Glutamylisoleucine:
-
Precursor Ion (m/z): 261.1
-
Product Ion 1 (Quantifier) (m/z): 132.1
-
Product Ion 2 (Qualifier) (m/z): 86.1
-
Note: Collision energy and cone voltage should be optimized for the specific instrument used.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of γ-Glutamylisoleucine in soy sauce.
Signaling Pathway (Conceptual)
Caption: Conceptual pathway of kokumi taste perception mediated by γ-Glutamylisoleucine.
References
Application Notes and Protocols for the Quantification of gamma-Glutamylisoleucine using Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamylisoleucine (γ-Glu-Ile) is a dipeptide formed through the activity of γ-glutamyltransferase (GGT), a key enzyme in the γ-glutamyl cycle. This cycle is crucial for glutathione metabolism and amino acid transport.[1][2] Emerging research has identified γ-glutamyl peptides, including γ-Glu-Ile, as potential biomarkers for various pathological conditions such as cancer, diabetes, and liver disease.[3] Accurate and precise quantification of γ-Glu-Ile in biological matrices is therefore essential for advancing research into its physiological roles and clinical significance.
This document provides detailed application notes and protocols for the quantification of γ-Glu-Ile using stable isotope-labeled internal standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two primary approaches for internal standardization are presented: one utilizing a synthesized stable isotope-labeled γ-Glu-Ile and another employing a chemical labeling strategy with an isotope-labeled derivatization agent.
Signaling Pathways and Experimental Workflows
To provide a biological context, the following diagram illustrates the γ-glutamyl cycle, where γ-Glu-Ile is produced.
Caption: The γ-Glutamyl Cycle.
The general workflow for the quantification of γ-Glu-Ile is depicted below.
References
Application Notes and Protocols for the Determination of gamma-Glutamyltransferase (GGT) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gamma-Glutamyltransferase (GGT) is a membrane-bound enzyme that plays a crucial role in glutathione metabolism by catalyzing the transfer of the gamma-glutamyl moiety from glutathione and other gamma-glutamyl compounds to an acceptor.[1][2] Elevated GGT levels in serum are a well-established biomarker for liver diseases, including hepatitis, cirrhosis, and liver cancer.[2][3][4] Consequently, the accurate and reliable measurement of GGT activity is of significant interest in clinical diagnostics and biomedical research.
This document provides detailed protocols for a colorimetric assay to determine GGT enzymatic activity. While often searched for under the term "ELISA for GGT activity," it is important to note that the direct measurement of enzymatic activity is typically achieved through a colorimetric assay rather than a traditional sandwich ELISA, which quantifies protein concentration.[5][6]
Section 1: Principle of the GGT Activity Assay
The colorimetric assay for GGT activity is based on a coupled enzymatic reaction.[1] GGT present in the sample catalyzes the transfer of a γ-glutamyl group from a synthetic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), to an acceptor molecule, such as glycylglycine.[4] This reaction releases the chromogenic product, p-nitroanilide (pNA), which has a distinct yellow color and can be quantified by measuring its absorbance at a specific wavelength (typically 405-418 nm).[1][4] The rate of pNA formation is directly proportional to the GGT activity in the sample.[4][7]
Reaction Scheme:
L-γ-Glutamyl-p-nitroanilide + Glycylglycine ---(GGT)---> L-γ-Glutamyl-glycylglycine + p-Nitroaniline
Caption: Enzymatic reaction catalyzed by GGT.
Section 2: Experimental Protocols
Materials and Reagents
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm or 418 nm[4][8]
-
Incubator set to 37°C
-
Pipettes and pipette tips
-
GGT Assay Buffer (e.g., Tris-HCl buffer with glycylglycine)[1]
-
GGT Substrate: L-γ-glutamyl-p-nitroanilide (GGPNA)[8]
-
p-Nitroaniline (pNA) Standard Solution (for standard curve)[1]
-
Samples (serum, plasma, tissue homogenates, cell lysates)[1][9]
-
Positive Control (optional, a sample with known GGT activity)[1]
Reagent Preparation
-
GGT Assay Buffer: Prepare according to the specific protocol. A common buffer is a Tris-HCl buffer containing glycylglycine.[1]
-
GGT Substrate Solution: Dissolve GGPNA in the GGT Assay Buffer to the desired concentration.[1] Protect from light and prepare fresh.[1]
-
pNA Standard Solutions: Prepare a series of dilutions of the pNA standard in GGT Assay Buffer to generate a standard curve.[1]
Sample Preparation
-
Serum and Plasma: Can often be used directly.[1] Centrifuge to remove any particulate matter.
-
Tissue Homogenates: Homogenize tissue in ice-cold GGT Assay Buffer, then centrifuge to pellet insoluble material.[1]
-
Cell Lysates: Lyse cells using a suitable buffer (e.g., GGT Assay Buffer with a mild detergent) and centrifuge to remove cell debris.[9]
Assay Procedure
-
Standard Curve Preparation:
-
Sample and Control Preparation:
-
Add a small volume of your samples (e.g., 10 µL) to separate wells.[1] It is recommended to test several dilutions of unknown samples to ensure the readings fall within the linear range of the standard curve.[1]
-
If using a positive control, add the same volume to its designated well.[1]
-
Add GGT Assay Buffer to bring the final volume to a consistent amount (e.g., 100 µL).
-
-
Reaction Initiation and Incubation:
-
Measurement:
-
Measure the absorbance at 405 nm or 418 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.[8] This is a kinetic assay.
-
Experimental Workflow
Caption: Workflow for GGT activity assay.
Section 3: Data Analysis and Presentation
Calculations
-
Standard Curve: Plot the absorbance values of the pNA standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
GGT Activity:
-
For each sample, calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
Use the standard curve to convert the ΔA/min to the amount of pNA produced per minute (nmol/min).
-
Calculate the GGT activity in the sample using the following formula:
GGT Activity (U/L) = (nmol of pNA produced per min / Volume of sample in L)
One unit (U) of GGT activity is defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.[1]
-
Data Presentation
The following tables provide examples of how to structure quantitative data from a GGT activity assay.
Table 1: p-Nitroaniline Standard Curve Data
| pNA Concentration (nmol/well) | Absorbance (418 nm) - Blank |
| 0 | 0.000 |
| 8 | 0.125 |
| 16 | 0.250 |
| 24 | 0.375 |
| 32 | 0.500 |
| 40 | 0.625 |
Note: Data is hypothetical for illustrative purposes.
Table 2: Sample GGT Activity Data
| Sample ID | ΔA/min | pNA produced (nmol/min) | Sample Volume (µL) | GGT Activity (U/L) |
| Control 1 | 0.015 | 0.96 | 10 | 96 |
| Sample A | 0.025 | 1.60 | 10 | 160 |
| Sample B | 0.010 | 0.64 | 10 | 64 |
Note: Data is hypothetical and calculated based on the example standard curve.
Section 4: GGT in Signaling and Metabolism
GGT plays a pivotal role in the γ-glutamyl cycle, which is essential for glutathione homeostasis and the detoxification of xenobiotics.[1] The enzyme is located on the outer surface of the cell membrane and catabolizes extracellular glutathione, allowing for the cellular uptake of its constituent amino acids for intracellular resynthesis of glutathione.
Caption: Role of GGT in glutathione metabolism.
Section 5: Troubleshooting and Considerations
-
High Background: The GGT substrate can hydrolyze spontaneously at room temperature.[10] Keep the substrate solution cold and use it promptly after preparation.[1]
-
Non-linear Kinetics: If the reaction rate is not linear, the enzyme concentration may be too high. Dilute the sample and repeat the assay.
-
Interfering Substances: Hemolysis can interfere with the assay.[3] Ensure proper sample collection and handling.
-
Assay Validation: For reliable results, especially in a drug development setting, the assay should be validated for parameters such as accuracy, precision, linearity, and sensitivity.[11]
These application notes and protocols provide a comprehensive guide for the development and execution of an assay to measure GGT activity. By following these guidelines, researchers can obtain accurate and reproducible data for their studies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. atlas-medical.com [atlas-medical.com]
- 4. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. mybiosource.com [mybiosource.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse GGT1/GGT ELISA Kit (A3888) [antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. denovobiolabs.com [denovobiolabs.com]
Troubleshooting & Optimization
overcoming matrix effects in gamma-Glutamylisoleucine LC-MS/MS analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of gamma-Glutamylisoleucine (γ-Glu-Ile).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of γ-Glu-Ile, with a focus on practical solutions to mitigate matrix effects and ensure data quality.
Issue 1: Poor Sensitivity and Inconsistent Results
Question: I'm observing low signal intensity and high variability in my results for γ-Glu-Ile. What is the likely cause and how can I fix it?
Answer: Poor sensitivity and inconsistent results are often primary indicators of significant matrix effects, particularly ion suppression. This phenomenon occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of γ-Glu-Ile in the mass spectrometer's ion source, leading to a diminished and erratic signal.
Troubleshooting Workflow:
Figure 1. Workflow for troubleshooting poor sensitivity and inconsistent results.
Detailed Steps:
-
Evaluate and Optimize Sample Preparation: The initial cleanup of your sample is the most critical step for reducing matrix components.
-
Protein Precipitation (PPT): While quick, PPT is often the least clean method. If you are using PPT, consider switching to a different solvent. For instance, precipitation with three volumes of acetonitrile or ethanol has been shown to yield recoveries of over 50% for some peptides.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample than PPT. Experiment with different organic solvents and pH adjustments to optimize the extraction of the polar γ-Glu-Ile while leaving interfering compounds behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences, although it may result in lower recovery if not optimized.[1][2] For a polar dipeptide like γ-Glu-Ile, a mixed-mode cation exchange or a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent is recommended. Mixed-mode anion exchange SPE has shown recoveries of over 20% for a range of peptides.[1][2]
-
-
Optimize Chromatographic Separation: Ensure that γ-Glu-Ile is chromatographically separated from the bulk of the matrix components.
-
Column Chemistry: Since γ-Glu-Ile is a polar molecule, a standard C18 column may not provide sufficient retention, leading to co-elution with other polar matrix components in the solvent front. Consider using a HILIC column, which is designed to retain and separate polar compounds.
-
Gradient Optimization: A shallow gradient can improve the separation of γ-Glu-Ile from closely eluting interferences. Experiment with different gradient profiles to maximize resolution around the retention time of your analyte.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. A SIL-IS for γ-Glu-Ile will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.
Issue 2: Poor Peak Shape (Broadening or Tailing)
Question: My chromatographic peak for γ-Glu-Ile is broad and shows significant tailing. How can I improve the peak shape?
Answer: Poor peak shape can be caused by a variety of factors, including issues with the analytical column, mobile phase composition, or the injection solvent.
Troubleshooting Workflow:
Figure 2. Workflow for troubleshooting poor peak shape.
Detailed Steps:
-
Check Injection Solvent: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. Ensure your final sample is dissolved in a solvent that is as close as possible in composition to the initial mobile phase conditions.
-
Adjust Mobile Phase:
-
pH: The pH of the mobile phase can affect the ionization state of γ-Glu-Ile and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH to improve peak shape.
-
Additive: The type and concentration of the mobile phase additive (e.g., formic acid, ammonium formate) can influence peak symmetry. Ensure the additive is compatible with your column and MS conditions.
-
-
Evaluate Column Health: The analytical column may be overloaded or contaminated.
-
Overloading: Try injecting a smaller sample volume or a more dilute sample.
-
Contamination: If the problem persists, flush the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and precision of quantification.
Q2: Which sample preparation technique is best for minimizing matrix effects for γ-Glu-Ile?
A2: While there is no single "best" method for all sample types, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and the least matrix effects compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][2] However, SPE may have lower analyte recovery if not properly optimized. For γ-Glu-Ile, a polar dipeptide, a mixed-mode cation exchange or HILIC-based SPE sorbent is a good starting point.
Q3: Should I use a reversed-phase or HILIC column for γ-Glu-Ile analysis?
A3: Due to its polar nature, γ-Glu-Ile may exhibit poor retention on traditional reversed-phase columns (e.g., C18), potentially co-eluting with other polar matrix components near the solvent front. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a better choice as it is specifically designed for the retention and separation of polar analytes.
Q4: How can I confirm that I am experiencing ion suppression?
A4: A post-column infusion experiment can be used to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a γ-Glu-Ile standard into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting compounds that are causing ion suppression.
Q5: What are typical MRM transitions for γ-Glu-Ile?
A5: The specific MRM (Multiple Reaction Monitoring) transitions should be optimized for your instrument. However, a common approach for peptides is to monitor the transition from the precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion. For γ-Glu-Ile (molecular weight ~260.3 g/mol ), the precursor ion would be m/z 261.3. Product ions would correspond to fragments of the molecule, which should be determined by infusing a standard and performing a product ion scan.
Q6: What are the expected concentrations of γ-Glu-Ile in biological samples?
Quantitative Data Summary
The choice of sample preparation method significantly impacts both analyte recovery and the extent of matrix effects. The following table summarizes a comparison of different techniques for peptide analysis in plasma, which can serve as a guide for developing a method for γ-Glu-Ile.
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Key Considerations |
| Protein Precipitation (PPT) | >50% (with ACN or EtOH)[1][2] | Low to Moderate | Fast and simple, but generally results in the least clean sample extract. |
| Liquid-Liquid Extraction (LLE) | Variable | Moderate | Requires optimization of solvent and pH; can be more selective than PPT. |
| Solid-Phase Extraction (SPE) | >20% (with mixed-mode anion exchange)[1][2] | High | Provides the cleanest extracts but requires method development for optimal recovery. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for γ-Glu-Ile from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma, add 300 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute γ-Glu-Ile with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for γ-Glu-Ile Analysis
These are starting parameters and should be optimized for your specific instrument and column.
-
LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusion of a γ-Glu-Ile standard. The precursor ion will be [M+H]⁺. Product ions should be selected based on intensity and specificity.
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzoyl Chloride Derivatization of Gamma-Glutamyl Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the benzoyl chloride derivatization of gamma-glutamyl peptides for analytical purposes, such as liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing gamma-glutamyl peptides with benzoyl chloride?
A1: Benzoyl chloride derivatization is employed to enhance the analytical properties of gamma-glutamyl peptides for several reasons:
-
Improved Chromatographic Retention: The addition of the nonpolar benzoyl group increases the hydrophobicity of the polar peptides. This leads to better retention on reversed-phase liquid chromatography (RPLC) columns, moving them away from the void volume where matrix effects can be pronounced.[1][2]
-
Enhanced Ionization Efficiency: The benzoyl group can improve the ionization efficiency of the peptides in the mass spectrometer, leading to increased signal intensity and sensitivity.[1][3]
-
Improved Sensitivity and Selectivity: Derivatization can significantly increase the sensitivity of detection, with some reports showing up to a 1,000-fold increase for certain analytes.[4] The predictable fragmentation of the benzoyl group in tandem mass spectrometry (MS/MS) can also enhance selectivity.[1]
-
Creation of Internal Standards: Using isotopically labeled benzoyl chloride (e.g., 13C6-benzoyl chloride) allows for the simple generation of stable isotope-labeled internal standards for every analyte, which is crucial for accurate quantification.[4][5]
Q2: Which functional groups on a gamma-glutamyl peptide react with benzoyl chloride?
A2: Benzoyl chloride primarily reacts with primary and secondary amines, phenols, and to some extent, thiols and some alcohol groups under the appropriate conditions.[3][4] For a typical gamma-glutamyl peptide, the following sites are susceptible to benzoylation:
-
The N-terminal primary amine of the gamma-glutamyl residue.
-
The primary amine of the side chain of amino acids like lysine.
-
The phenolic hydroxyl group of tyrosine.
-
The thiol group of cysteine.
Q3: What are the typical reaction conditions for benzoyl chloride derivatization?
A3: The derivatization is typically carried out in an aqueous/organic solvent mixture under basic conditions. The reaction is rapid, often completing within seconds at room temperature.[1][4] Key reaction parameters include pH, the concentration of benzoyl chloride, and the type of base used.
Troubleshooting Guide
This guide addresses common issues encountered during the benzoyl chloride derivatization of gamma-glutamyl peptides.
| Problem | Potential Cause | Recommended Solution |
| Low or no derivatization product detected | 1. Incorrect pH: The reaction is base-catalyzed. An acidic or neutral pH will result in poor to no reaction. 2. Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily hydrolyzes in the presence of water, especially at a high pH, forming benzoic acid.[6] This competes with the derivatization reaction. 3. Insufficient Benzoyl Chloride: The amount of derivatizing agent may be insufficient to react with all target functional groups, especially in complex matrices. 4. Degradation of Peptide: The peptide may have degraded prior to or during the reaction. | 1. Optimize pH: Ensure the reaction mixture is sufficiently basic. A pH range of 9-11 is commonly used. Sodium carbonate or sodium borate buffers are often employed.[4] 2. Control Reagent Addition: Add benzoyl chloride (typically dissolved in an organic solvent like acetonitrile) to the buffered sample and vortex immediately to ensure rapid mixing and minimize hydrolysis.[7] 3. Increase Reagent Concentration: Try increasing the concentration of benzoyl chloride. A common starting point is 2% (v/v) benzoyl chloride in acetonitrile.[4] 4. Ensure Sample Integrity: Handle and store peptide samples appropriately to prevent degradation. |
| Incomplete Derivatization (Multiple peaks for the same peptide) | 1. Suboptimal Reaction Time/Temperature: While the reaction is fast, insufficient mixing or very low temperatures might slow it down. 2. Steric Hindrance: Some functional groups within the peptide might be sterically hindered, making them less accessible to the benzoyl chloride. 3. Reagent Degradation: The benzoyl chloride reagent may have degraded due to improper storage. | 1. Ensure Vigorous Mixing: Vortex the sample immediately and thoroughly after adding the benzoyl chloride.[7] The reaction is generally performed at room temperature. 2. Optimize Reaction Conditions: Consider slightly increasing the reaction time (e.g., up to 1-2 minutes) or the amount of benzoyl chloride. 3. Use Fresh Reagent: Always use fresh or properly stored benzoyl chloride. |
| Poor Peak Shape in Chromatography | 1. High Organic Content in Sample: Injecting a sample with a high percentage of organic solvent can cause peak distortion, especially for early eluting compounds.[4] 2. Precipitation of Derivatives: The benzoylated peptides are more hydrophobic and may precipitate if the final sample solvent is not appropriate. | 1. Dilute the Sample: After quenching the reaction, dilute the sample with water or the initial mobile phase to reduce the organic solvent concentration.[4] 2. Adjust Final Solvent Composition: Ensure the final sample solvent is compatible with the derivatized peptides and the chromatographic mobile phase. |
| Presence of Interfering Peaks | 1. Side Reactions: Benzoyl chloride can react with other nucleophilic compounds in the sample matrix.[8] 2. Excess Benzoyl Chloride and Byproducts: Unreacted benzoyl chloride and its hydrolysis product, benzoic acid, can interfere with the analysis. | 1. Sample Cleanup: Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization to remove interfering substances. 2. Quench the Reaction: After the desired reaction time, quench the reaction by adding an acid (e.g., formic acid or sulfuric acid) to consume the excess benzoyl chloride.[3] This also stabilizes the derivatives. |
| Variability in Results | 1. Inconsistent pH Control: Small variations in pH can significantly impact the derivatization efficiency and the rate of benzoyl chloride hydrolysis. 2. Inconsistent Mixing: Inadequate or inconsistent mixing can lead to variable reaction completion. 3. Instability of Derivatives: While generally stable, the stability of the derivatized peptides can be influenced by the final sample conditions. | 1. Use a Reliable Buffer: Employ a buffer system to maintain a stable pH during the reaction. 2. Standardize Mixing Procedure: Use a vortex mixer for a consistent duration and speed for all samples. 3. Optimize Storage: Store derivatized samples at low temperatures (e.g., 4°C or -20°C) and analyze them within a reasonable timeframe. Benzoylated products have been reported to be stable for a week at room temperature.[4] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for benzoyl chloride derivatization based on published methods for small molecules, which can be adapted for gamma-glutamyl peptides.
Table 1: Comparison of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Reference |
| Base/Buffer | 100 mM Sodium Carbonate | Sodium Borate Buffer | [4] |
| Benzoyl Chloride Conc. | 2% (v/v) in Acetonitrile | Not Specified | [4] |
| pH | ~11 | 9.0-9.5 | [4] |
| Reaction Time | Seconds | < 1 minute | [4] |
| Quenching Agent | Formic Acid or Sulfuric Acid | Not Specified | [3] |
Table 2: Impact of Reaction Parameters on Derivatization Efficiency
| Parameter Varied | Observation | Implication for Gamma-Glutamyl Peptides | Reference |
| pH | Higher pH increases reaction rate but also hydrolysis of benzoyl chloride. | A balance must be struck to ensure efficient derivatization without excessive reagent loss. An optimized pH is critical. | [5] |
| Benzoyl Chloride Concentration | Excess reagent ensures complete derivatization but can lead to interfering peaks. | The amount of benzoyl chloride should be optimized based on the concentration of the peptide and the complexity of the sample matrix. | [7] |
| Organic Solvent % in final sample | High organic content can lead to poor peak shape for polar analytes. | Dilution with an aqueous solution post-derivatization is recommended before injection. | [4] |
Experimental Protocols
Protocol 1: General Benzoyl Chloride Derivatization of Gamma-Glutamyl Peptides in Solution
This protocol is a starting point and should be optimized for your specific peptide and analytical system.
Materials:
-
Gamma-glutamyl peptide standard or sample
-
100 mM Sodium Carbonate buffer (pH ~11)
-
2% (v/v) Benzoyl Chloride in Acetonitrile (prepare fresh)
-
Internal Standard solution (containing 13C6-benzoylated peptide)
-
1% (v/v) Formic Acid or Sulfuric Acid in water (Quenching solution)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes
Procedure:
-
To 20 µL of your peptide sample or standard in a microcentrifuge tube, add 10 µL of 100 mM sodium carbonate buffer.
-
Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.
-
Immediately vortex the mixture vigorously for 30 seconds. The reaction is very fast.
-
Add 10 µL of the internal standard mixture.
-
Add 50 µL of the quenching solution (1% formic acid or sulfuric acid) to stop the reaction and stabilize the derivatives. Vortex briefly.
-
The sample is now ready for LC-MS analysis. If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to an autosampler vial.
Visualizations
Caption: Experimental workflow for benzoyl chloride derivatization.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Enhancing Low-Level Detection of γ-Glutamylisoleucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of γ-Glutamylisoleucine (γ-Glu-Ile) detection in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the low-level detection of γ-Glu-Ile in a question-and-answer format.
Question: Why is the signal intensity for my γ-Glu-Ile sample very low or undetectable?
Answer: Low or undetectable signal intensity for γ-Glu-Ile can stem from several factors. The concentration of γ-Glu-Ile in biological samples can be inherently low.[1] To address this, consider the following:
-
Increase Sample Input: Using a larger initial amount of your biological material can help concentrate the analyte to a detectable level.[1]
-
Optimize Sample Preparation: Ensure your extraction method is efficient for small polar molecules. Protein precipitation followed by solid-phase extraction (SPE) can help clean up the sample and concentrate γ-Glu-Ile.[1]
-
Enhance Ionization with Derivatization: The sensitivity of detection by mass spectrometry can be significantly improved by derivatization. Reagents that add a readily ionizable group to γ-Glu-Ile are highly effective.
Question: I'm observing high background noise or interfering peaks in my chromatogram. What could be the cause?
Answer: High background noise or interfering peaks can be attributed to several sources:
-
Sample Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the analysis.[1] A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can mitigate these effects.[1]
-
Reagent Contamination: Ensure high-purity reagents are used throughout the sample preparation process, as contaminants can introduce interfering peaks.[1]
-
Derivatization Artifacts: If employing a derivatization strategy, side reactions or excess derivatizing agent can result in interfering peaks. It is crucial to optimize derivatization conditions, including reagent concentration and reaction time.[1]
Question: My quantification results for γ-Glu-Ile are inconsistent. How can I improve accuracy and precision?
Answer: Inconsistent quantification is often due to matrix effects and variations in sample preparation. To improve accuracy and precision:
-
Utilize an Internal Standard: The use of an internal standard is critical for accurate quantification. A stable isotope-labeled version of γ-Glu-Ile is the ideal internal standard as it co-elutes and experiences similar matrix effects as the analyte. Chemical isotope labeling with reagents like benzoyl chloride can also be employed to generate an in-situ internal standard.[2][3][4]
-
Optimize Chromatographic Separation: Ensure baseline separation of γ-Glu-Ile from any isomeric compounds or other interfering species. Hydrophilic interaction chromatography (HILIC) can be effective for retaining and separating such polar compounds.[4][5]
-
Method Validation: A thorough method validation, including assessment of linearity, accuracy, precision, and stability, is essential to ensure reliable results.[2][3]
Frequently Asked Questions (FAQs)
What is the recommended analytical method for low-level detection of γ-Glu-Ile?
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the most suitable method for the sensitive and selective quantification of γ-Glu-Ile in complex biological matrices.[2][3][6] This technique offers high resolution and specificity, which is crucial when dealing with low-level analytes.
How can I enhance the sensitivity of my LC-MS/MS method for γ-Glu-Ile?
Pre-column derivatization is a highly effective strategy to enhance sensitivity. Several derivatization reagents can be used:
-
Benzoyl Chloride (BzCl): This reagent reacts with the amino group of γ-Glu-Ile, and its use in chemical isotope labeling (using 12C6- and 13C6-BzCl) allows for accurate internal standardization.[2][3]
-
Phenyl Isocyanate (PIC): PIC also reacts with the free amino group under mild conditions, and the resulting derivatives can be analyzed by tandem mass spectrometry.[7][8]
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Also known as AccQ-Tag™, this reagent labels primary and secondary amines, enhancing chromatographic separation and sensitivity.[9]
What are the key considerations for sample preparation?
The choice of sample preparation method depends on the biological matrix. For cellular samples, a common procedure involves:
-
Lysis of the cell pellet (e.g., by sonication in water).[2][3][6]
-
Centrifugation to separate the supernatant containing γ-Glu-Ile.[2][3][6]
-
The supernatant can then be directly derivatized or further cleaned up using SPE.
For serum or plasma, protein precipitation is also a critical first step.[3][10]
What is the role of γ-Glu-Ile in biological systems?
γ-Glutamylisoleucine is a dipeptide formed through the activity of γ-glutamyltransferase (GGT), an enzyme involved in the γ-glutamyl cycle.[11] This cycle plays a role in amino acid transport and glutathione metabolism.[6][11] γ-Glu-Ile has been identified as a potential biomarker for several diseases, including cancer, diabetes, and liver disease.[2][3][11]
Quantitative Data Summary
| Parameter | Value | Matrix | Analytical Method | Reference |
| Concentration of γ-Glu-Ile | 1.92 ± 0.06 pmol/mg protein | HeLa cells | UHPLC-MS/MS with BzCl derivatization | [2][3] |
| Recovery of γ-Glu-Ile | 82.0% | Spiked HeLa cell lysate | UHPLC-MS/MS with BzCl derivatization | [3] |
Experimental Protocols
Detailed Methodology for UHPLC-MS/MS Quantification of γ-Glu-Ile in HeLa Cells (Based on[2][3])
1. Sample Preparation
-
To a frozen HeLa cell pellet, add a specific volume of water.
-
Sonicate the sample to lyse the cells.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant for derivatization.
2. Derivatization with Benzoyl Chloride (BzCl)
-
To a portion of the supernatant, add a sodium carbonate solution.
-
Add 1% (v/v) 12C6-benzoyl chloride in acetonitrile.
-
Vortex and incubate at room temperature for the derivatization reaction to proceed.
3. Internal Standard Addition and Final Preparation
-
Add an internal standard solution containing 13C6-BzO-γ-Glu-Ile.
-
Centrifuge the sample prior to injection into the UHPLC-MS/MS system.
4. UHPLC-MS/MS Analysis
-
Gradient: A suitable gradient of Mobile Phase B is used to separate the analytes.
-
MS/MS Detection: Perform analysis in positive ionization multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte (12C6-BzO-γ-Glu-Ile) and the internal standard (13C6-BzO-γ-Glu-Ile).[6]
5. Quantification
-
Quantify the amount of γ-Glu-Ile by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.[6]
Visualizations
Caption: Experimental workflow for enhancing γ-Glu-Ile detection.
Caption: Troubleshooting decision tree for γ-Glu-Ile quantification.
Caption: The Gamma-Glutamyl Cycle and formation of γ-Glu-Ile.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive Dipeptide Analysis by Pre-column Derivatization LC/MS/MS [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
selecting the optimal column for gamma-glutamyl peptide separation
Welcome to the technical support center for the analysis and separation of gamma-glutamyl (γ-glutamyl) peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to assist in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic technique for separating γ-glutamyl peptides?
The most prevalent and robust technique for the separation and quantification of γ-glutamyl peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS) for detection and quantification.[1][2] This approach separates peptides based on their hydrophobicity. For highly polar peptides that are poorly retained on traditional RP columns, Hydrophilic Interaction Chromatography (HILIC) is an effective alternative.[3]
Q2: What are the critical factors to consider when selecting a column for γ-glutamyl peptide separation?
Choosing the optimal column requires consideration of several factors related to both the peptide's properties and the analytical goals:
-
Peptide Polarity: The overall polarity of the γ-glutamyl peptide is a primary determinant.
-
Pore Size: For peptides, especially those larger than 2000 Da, stationary phases with a pore size of 130 Å or 300 Å are recommended to ensure the molecule can interact with the stationary phase surface without being excluded.[5]
-
Particle Size: Smaller particle sizes (e.g., <2 µm) used in UHPLC systems provide higher resolution and peak capacity, leading to better separation of complex mixtures.[6]
-
Column Chemistry: While C18 is the most common, alternative chemistries like Phenyl-Hexyl can offer different selectivity for peptides, which can be advantageous for resolving structurally similar compounds.[5]
Q3: What are the typical mobile phases and additives used in the separation of γ-glutamyl peptides?
Mobile phases for reversed-phase separation of these peptides typically consist of a binary gradient system:
-
Mobile Phase A: An aqueous solution, commonly water with a small percentage of an organic acid.
-
Mobile Phase B: An organic solvent, most often acetonitrile, also containing an organic acid.[6][7]
Common additives include:
-
Formic Acid (FA): Typically used at 0.1%, it is a volatile additive ideal for LC-MS applications as it provides good protonation for positive-mode electrospray ionization without causing significant signal suppression.[8][9]
-
Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is an excellent ion-pairing agent that can significantly improve peak shape (reduce tailing) for peptides. However, it is known to cause ion suppression in mass spectrometry, making it less ideal for sensitive MS detection.[7]
Q4: How does mobile phase pH affect the separation of peptides?
The pH of the mobile phase is a critical parameter that influences the charge state of peptides, thereby affecting their retention and the overall selectivity of the separation.[10] Adjusting the pH can alter the protonation state of acidic and basic amino acid residues within the peptide, changing its overall polarity and interaction with the stationary phase. Experimenting with different pH values (e.g., low pH with formic acid vs. neutral pH with an ammonium formate buffer) can be a powerful tool for optimizing the separation of co-eluting peptides.[4]
Q5: Why is proper sample preparation crucial for accurate analysis?
Effective sample preparation is essential to remove interfering substances like proteins, salts, and lipids that can compromise column performance and the accuracy of quantification. A well-designed protocol enhances the recovery of the target peptides. For instance, an ethanolic deproteinization method has been shown to recover higher amounts of γ-glutamyl peptides compared to non-ethanolic protocols, making it a recommended procedure.[8]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause: Secondary interactions between basic peptide residues and residual silanols on the silica stationary phase.
-
Solution:
-
Use an Ion-Pairing Agent: Add 0.1% TFA to the mobile phase. TFA pairs with positively charged sites on the peptide, masking them and reducing interaction with silanols.[7] Note the potential for MS ion suppression.
-
Choose a Modern Column: Employ a column with advanced silica technology (e.g., high-purity, end-capped silica or a hybrid particle base) designed to minimize silanol activity.
-
Optimize pH: Adjust the mobile phase pH to suppress the ionization of either the peptide or the silanols.
-
Issue 2: Low or No Retention of Target Peptides
-
Possible Cause: The peptide is too polar for the selected reversed-phase column.
-
Solution:
-
Switch to HILIC: For highly polar peptides, a HILIC column with an amide-based stationary phase is often the best choice for achieving sufficient retention.[3]
-
Use a Polar-Embedded Column: These RP columns are designed to be compatible with 100% aqueous mobile phases and offer enhanced retention for polar analytes.[4]
-
Eliminate Organic Solvent from Initial Conditions: Start the gradient with 100% aqueous mobile phase (e.g., 0-5% Mobile Phase B) to maximize the retention of early-eluting polar peptides.[8]
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Lack of column equilibration, fluctuations in mobile phase composition, or temperature variations.
-
Solution:
-
Ensure Column Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient volume (at least 10-15 column volumes) before each injection.
-
Use a Thermostatted Column Compartment: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible chromatography.
-
Prepare Fresh Mobile Phases: Prepare mobile phases fresh daily and ensure they are thoroughly mixed and degassed to prevent compositional changes.
-
Issue 4: Low MS Signal Intensity
-
Possible Cause: Ion suppression from mobile phase additives or suboptimal ionization.
-
Solution:
-
Replace TFA with Formic Acid: If using TFA, switch to 0.1% formic acid. FA is much less suppressive in the MS source.[7]
-
Optimize MS Source Parameters: Tune the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for the specific analytes.
-
Check Sample Cleanliness: High concentrations of salts or other matrix components can suppress the signal. Improve the sample clean-up procedure if necessary.
-
Issue 5: Suspected Peptide Degradation or Artifact Formation
-
Possible Cause: Peptides can be susceptible to chemical or enzymatic degradation. Additionally, artifacts like pyroglutamate (pGlu) can form from glutamine or glutamic acid residues during sample processing or analysis.[3][11][12]
-
Solution:
-
Control Temperature: Keep samples cold (4 °C) during preparation and in the autosampler to minimize degradation.[11] Store long-term at -80 °C.
-
Inactivate Enzymes: If enzymatic degradation by γ-glutamyltransferase (GGT) is a concern (e.g., in biological samples), heat-inactivate the sample (e.g., 90 °C for 10 min) immediately after collection.[13]
-
Minimize Acid Exposure: To reduce the risk of pGlu formation, minimize the time samples are exposed to acidic conditions, especially at elevated temperatures.[14]
-
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of HPLC/UHPLC Columns for γ-Glutamyl Peptide Separation
| Column Name | Stationary Phase | Particle Size (µm) | Pore Size (Å) | Dimensions (mm) | Application Note |
| BioZen Peptide XB-C18 | Core-shell C18 | 1.7 | 100 | 150 x 2.1 | Ideal for high-resolution separation of complex peptide mixtures.[8] |
| Agilent ZORBAX RRHD SB-C18 | StableBond C18 | 1.8 | 120 | 50 x 2.1 | Robust column for general peptide analysis.[9] |
| Waters Nova Pack® C18 | C18 Silica | 4 | 60 | 300 x 3.9 | Traditional HPLC column for amino acid and peptide analysis.[2] |
| Waters ACQUITY UPLC BEH C18 | Ethylene Bridged Hybrid C18 | 1.7 | 130 | - | Provides high efficiency and stability across a wide pH range.[6] |
| ZIC-pHILIC | Zwitterionic Sulfobetaine | 5 | 200 | 150 x 4.6 | Recommended for separating isobaric and highly polar peptides.[15] |
Table 2: Typical Mobile Phase Compositions for LC-MS Analysis
| Component | Mobile Phase A | Mobile Phase B | Common Use Case | Reference |
| Standard (FA) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | General purpose, MS-compatible method for high sensitivity. | [8][9] |
| High Performance (TFA) | 0.1% Trifluoroacetic Acid in Water | 0.1% Trifluoroacetic Acid in Acetonitrile | Improves peak shape for UV detection; may suppress MS signal. | [7] |
| HILIC | 10 mM Ammonium Formate in 90% Acetonitrile/10% Water | 10 mM Ammonium Formate in Water | For separation of very polar peptides not retained in RP. | [3] |
Visualized Workflows
Caption: General experimental workflow for γ-glutamyl peptide analysis.
Caption: Decision flowchart for selecting the optimal separation column.
Experimental Protocols
Protocol 1: Sample Preparation via Ethanolic Deproteinization
This protocol is adapted from methodologies demonstrated to provide high recovery of γ-glutamyl peptides from biological matrices.[8]
-
Homogenization: Homogenize 5 grams of the sample (e.g., minced tissue) with 20 mL of 0.01 N HCl for 8 minutes at 4 °C in a stomacher or with an Ultra-Turrax.
-
First Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4 °C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Ethanol Addition: Add 4 volumes of absolute ethanol (e.g., 40 mL for 10 mL of supernatant), vortex thoroughly, and incubate at 4 °C for 30 minutes to precipitate proteins.
-
Second Centrifugation: Centrifuge at 12,000 x g for 20 minutes at 4 °C.
-
Filtration: Filter the resulting supernatant through a 0.22 µm nylon or PVDF syringe filter.
-
Drying and Reconstitution: Evaporate the filtered sample to dryness under a vacuum. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 0.1% formic acid in water) before injection.
Protocol 2: General UHPLC-MS/MS Method for Quantitation
This protocol outlines a general method for the analysis of γ-glutamyl peptides using a C18 column.[8][9]
-
Instrumentation: A UHPLC system coupled to a Q Exactive Orbitrap mass spectrometer or a triple quadrupole mass spectrometer.
-
Column: BioZen 1.7 µm Peptide XB-C18, 150 x 2.1 mm, or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0–5.0 min: Hold at 0% B
-
5.0–20.0 min: Linear gradient from 0% to 30% B
-
20.0–20.5 min: Linear gradient from 30% to 100% B
-
20.5–25.0 min: Hold at 100% B
-
25.0–26.0 min: Return to 0% B
-
26.0–30.0 min: Hold at 0% B for re-equilibration
-
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM).
-
Target Ions: For quantification, monitor the characteristic fragment ion [M – NH₃ + H]⁺, which is typical for protonated γ-glutamyl peptides.[2][13] Create calibration curves using authentic standards for each target peptide.
-
References
- 1. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Quantitation of Kokumi γ-Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. waters.com [waters.com]
- 6. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Comparative Quantitation of Kokumi γ-Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production [mdpi.com]
- 9. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: gamma-Glutamylisoleucine Analysis by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of gamma-Glutamylisoleucine using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2][3] This interference reduces the analyte's signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[4][5][6] In ESI, co-eluting matrix components can compete for the limited available charge on droplets or alter the physical properties of the droplets, such as surface tension and viscosity, hindering the efficient formation of gas-phase analyte ions.[3][4]
Q2: What are the common sources of ion suppression in biological samples?
Common sources of ion suppression in biological matrices like plasma, serum, and urine include:
-
Salts and Buffers: Non-volatile salts (e.g., phosphates) and buffers can crystallize on the ESI probe, reducing its efficiency.[7][8]
-
Endogenous Compounds: High concentrations of endogenous molecules such as phospholipids, proteins, peptides, and amino acids can co-elute with this compound and interfere with its ionization.[1][6]
-
Exogenous Substances: Contaminants introduced during sample preparation, such as plasticizers from tubes or detergents, can also cause ion suppression.[4][7]
-
Mobile Phase Additives: Certain ion-pairing agents like trifluoroacetic acid (TFA) can cause signal suppression.[7][9]
Q3: How can I detect if ion suppression is affecting my this compound analysis?
A common method to detect ion suppression is the post-column infusion experiment.[9][10] In this technique, a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column and before the ESI source. A blank matrix sample (without the analyte) is then injected onto the column. A dip in the baseline signal of the infused standard at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[10]
Another approach is to compare the peak area of the analyte in a standard solution to the peak area of the analyte spiked into a blank matrix sample after extraction.[11] A lower peak area in the matrix sample suggests ion suppression.
Troubleshooting Guides
Issue 1: Low signal intensity or poor sensitivity for this compound.
This is a primary symptom of ion suppression. The following troubleshooting steps can help mitigate this issue.
Solution 1: Optimize Sample Preparation
Effective sample preparation is crucial to remove interfering matrix components before LC-MS analysis.[1][5][12]
-
Protein Precipitation (PPT): A simple and common method for removing proteins from biological samples.[12] Acetonitrile is often an effective precipitating agent.[12]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[1][13]
-
Solid-Phase Extraction (SPE): A highly effective and selective method for cleaning up complex samples.[1][13] For a polar dipeptide like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent may be beneficial.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: Precipitate proteins in 100 µL of plasma by adding 300 µL of acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes.[10]
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[10]
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interfering compounds.[10]
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[10]
Solution 2: Optimize Chromatographic Conditions
Chromatographic separation of this compound from matrix interferences is a key strategy to minimize ion suppression.[1][4][10]
-
Column Chemistry: For polar analytes like this compound, consider using a HILIC column or an embedded polar group (EPG) C18 column to improve retention and separation from non-polar matrix components.[7][10]
-
Mobile Phase: Use volatile mobile phase additives like formic acid or acetic acid at low concentrations (e.g., 0.1%) to promote analyte ionization.[7] Avoid non-volatile buffers.
-
Gradient Elution: Optimize the gradient profile to achieve maximum separation between your analyte and the regions of ion suppression.
Table 1: Recommended Starting LC Parameters for this compound
| Parameter | Recommendation |
| Column | HILIC or C18 (e.g., BEH C18)[14] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then a high percentage of B to wash the column. |
| Injection Volume | 2 - 10 µL |
Solution 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS is the most effective way to compensate for matrix effects.[1][10] A SIL-IS for this compound will have nearly identical chemical and physical properties and will co-elute with the analyte.[10] Therefore, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[1]
Issue 2: Poor reproducibility and accuracy.
Inconsistent ion suppression between samples can lead to poor reproducibility and inaccurate quantification.
Solution 1: Matrix-Matched Calibration
To account for matrix effects, prepare calibration standards in the same biological matrix as the samples being analyzed.[1][13] This ensures that the standards and samples experience similar levels of ion suppression, leading to more accurate results.
Solution 2: Sample Dilution
Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[2][4] However, this approach also dilutes the analyte, which may not be suitable for trace analysis.[2][4]
Solution 3: Modify ESI Source Parameters
Optimizing the ESI source parameters can sometimes help to mitigate ion suppression.
Table 2: Typical ESI Source Parameters for Optimization
| Parameter | Typical Range | Rationale |
| Capillary Voltage | 2.5 - 4.5 kV | Optimize for stable spray and maximum analyte signal. |
| Gas Flow (Nebulizing/Drying) | Instrument Dependent | Affects droplet formation and desolvation. |
| Gas Temperature | 250 - 400 °C | Aids in solvent evaporation. |
| Flow Rate | Nanoliter/min range can reduce suppression | Smaller droplets are more tolerant to non-volatile salts.[4] |
Visual Guides
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of common sample preparation techniques.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. ovid.com [ovid.com]
- 10. benchchem.com [benchchem.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Chromatography of γ-Glutamylisoleucine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chromatographic analysis of gamma-Glutamylisoleucine (γ-Glu-Ile), with a specific focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently seeing peak tailing for my γ-Glutamylisoleucine peak in reversed-phase HPLC?
Peak tailing, characterized by an asymmetry factor greater than 1.2, is the most common issue when analyzing polar, zwitterionic compounds like γ-Glu-Ile on standard silica-based reversed-phase columns (e.g., C18).[1][2] The primary cause is secondary interactions between the analyte and the stationary phase.[3] γ-Glu-Ile has a primary amine group that can interact with acidic residual silanol groups (Si-OH) on the silica surface, causing a secondary retention mechanism that leads to tailing.[2][4][5]
Q2: How does the mobile phase pH specifically affect the peak shape of γ-Glu-Ile?
The mobile phase pH is a critical parameter as it dictates the ionization state of both the γ-Glu-Ile molecule and the stationary phase's residual silanol groups.[2]
-
Low pH (e.g., < 3): At a low pH, the primary amine group of γ-Glu-Ile is protonated (positive charge), while the carboxylic acid group is also protonated (neutral), resulting in a net positive charge.[2] Concurrently, the acidic silanol groups (pKa ~3.8-4.2) on the silica surface are also protonated and thus neutral.[3][5] This minimizes the undesirable ionic interactions, leading to a more symmetrical peak shape. This is why additives like formic acid are commonly used.[6][7]
-
Intermediate pH: Near its isoelectric point, γ-Glu-Ile exists as a zwitterion with both positive and negative charges, which can lead to complex and unpredictable interactions with the stationary phase, often resulting in poor peak shape.[2]
-
High pH (e.g., > 9): The amine group becomes deprotonated (neutral) while the carboxylic acid is deprotonated (negative charge).[2] This can lead to ionic repulsion from deprotonated silanols, but is generally not recommended for standard silica columns which are unstable at high pH.
Q3: My γ-Glu-Ile peak is fronting, not tailing. What is the likely cause?
Peak fronting is typically caused by two main issues:
-
Column Overload: Injecting too much analyte (mass overload) or too large a volume (volume overload) can saturate the stationary phase at the column inlet, causing the peak to broaden and skew forward.[4][8]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly "stronger" (more eluting) than the initial mobile phase, the sample band will not focus correctly on the column head.[1][2] For reversed-phase, this means a sample solvent with too high a percentage of organic modifier.
Q4: All the peaks in my chromatogram are broad and distorted, not just γ-Glu-Ile. What should I check first?
When all peaks are affected, the problem is likely systemic rather than chemical. The most common causes are:
-
Column Degradation or Contamination: A physical deformation of the column packing bed, such as a void at the inlet, or a blocked inlet frit can disrupt the sample flow path and cause distortion for all analytes.[3][4][9]
-
Extra-Column Effects: Significant dead volume in the system, for example from using tubing with a large internal diameter or from poorly made connections between the injector, column, and detector, can cause universal peak broadening.[1][2]
Q5: What is the best type of column to use for γ-Glu-Ile analysis to achieve good peak shape?
Due to its high polarity, γ-Glu-Ile can be challenging for traditional reversed-phase chromatography. The two most suitable options are:
-
Modern, End-capped Reversed-Phase Columns: Use a high-purity silica column that is "end-capped." End-capping treats the residual silanol groups to make them less polar and accessible, significantly reducing the secondary interactions that cause peak tailing.[3][4] A BEH C18 column, for instance, has been successfully used for this type of analysis.[6][7]
-
Hydrophilic Interaction Chromatography (HILIC) Columns: HILIC is an excellent alternative designed specifically for highly polar compounds.[10][11] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. The polar γ-Glu-Ile is well-retained and often elutes with a much better peak shape compared to reversed-phase methods.[2][8][12]
Troubleshooting Guides
Systematic Troubleshooting Workflow
A logical workflow is the most efficient way to diagnose and solve peak shape issues. The diagram below outlines a step-by-step process for troubleshooting.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. nestgrp.com [nestgrp.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for High-Throughput γ-Glutamylisoleucine Screening
Welcome to the technical support center for high-throughput screening (HTS) of gamma-Glutamylisoleucine (γ-Glu-Ile). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered during γ-Glu-Ile analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is γ-Glutamylisoleucine (γ-Glu-Ile) and why is it screened in high-throughput?
A1: γ-Glutamylisoleucine is a dipeptide composed of the amino acids glutamate and isoleucine.[1] It is formed and degraded as part of the γ-glutamyl cycle, a critical metabolic pathway for glutathione (GSH) homeostasis and amino acid transport.[2] The enzyme γ-glutamyltransferase (GGT) plays a key role in its synthesis.[3][4] γ-Glu-Ile and other γ-glutamyl peptides are investigated as potential biomarkers for various conditions, including cancer, diabetes, liver disease, and metabolic syndrome.[4][5][6] High-throughput screening (HTS) enables the rapid analysis of large numbers of samples to identify changes in γ-Glu-Ile levels, screen for GGT inhibitors, or assess disease risk.[7]
Q2: What are the primary methods used for high-throughput analysis of γ-Glu-Ile?
A2: The two most common approaches are direct quantification using mass spectrometry and indirect measurement via enzyme activity assays.
-
Mass Spectrometry (MS)-Based Methods: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and multisegment injection-capillary electrophoresis-tandem mass spectrometry (MSI-CE-MS/MS) are robust, high-throughput platforms for the direct and sensitive quantification of γ-Glu-Ile in complex biological samples like serum or cell lysates.[5][7]
-
Fluorescence-Based Assays: These methods indirectly measure γ-Glu-Ile production by quantifying the activity of its synthesizing enzyme, GGT. These assays employ specific substrates that release a fluorescent molecule upon cleavage by GGT, providing a simple and sensitive readout suitable for HTS.[8]
Q3: What is the role of the γ-glutamyl cycle in γ-Glu-Ile screening?
A3: The γ-glutamyl cycle is the biochemical context for γ-Glu-Ile production. GGT, an enzyme in this cycle, transfers the γ-glutamyl moiety from glutathione to an acceptor amino acid (like isoleucine) to form γ-Glu-Ile.[4] Therefore, screening for γ-Glu-Ile or GGT activity provides a window into the functioning of this pathway, which is implicated in oxidative stress regulation and cellular metabolism.[2][3] Understanding this pathway is crucial for interpreting screening results.
The Gamma-Glutamyl Cycle
Caption: The γ-Glutamyl Cycle showing γ-Glu-Isoleucine formation.
Section 2: Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you quickly diagnose and solve experimental problems.
LC-MS/MS Specific Issues
Q: My LC-MS/MS signal for γ-Glu-Ile is low, variable, or completely absent. What are the potential causes and how do I troubleshoot?
A: Low or inconsistent signal is a common issue stemming from multiple potential sources. Follow a systematic approach to diagnose the problem, starting from sample preparation and moving toward the mass spectrometer.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0011170) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. High Throughput Screening of Serum γ-Glutamyl Dipeptides for Risk Assessment of Nonalcoholic Steatohepatitis with Impaired Glutathione Salvage Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of γ-Glutamylisoleucine in Serum
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like γ-glutamylisoleucine in serum is critical for biomarker discovery and validation. This guide provides a comprehensive comparison of analytical methods for this purpose, focusing on method validation, performance, and detailed experimental protocols.
Methodology Comparison: The Gold Standard and Its Alternatives
The primary and most widely accepted method for the quantification of γ-glutamylisoleucine in serum is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . This technique offers a powerful combination of high-resolution separation and highly sensitive and selective detection.[1][2] Alternative methods include Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .
-
UHPLC-MS/MS stands out for its robustness, high throughput, and exceptional sensitivity, making it the gold standard for quantitative bioanalysis of small peptides.[3]
-
CE-MS/MS is particularly well-suited for the analysis of polar and charged molecules, such as γ-glutamylisoleucine, and serves as a viable alternative to LC-MS.[1][4]
-
GC-MS can be employed for the analysis of amino acids and small peptides, but it typically requires derivatization to increase the volatility of the analytes, which can add complexity to the sample preparation process.[5][6][7][8]
The following diagram illustrates a typical workflow for the quantification of γ-glutamylisoleucine in a serum sample, from collection to final data analysis.
References
- 1. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytic validation of a gas chromatography-mass spectrometry method for quantification of six amino acids in canine serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparison of different extraction methods for gamma-glutamyl peptides in ham
For researchers, scientists, and professionals in drug development, the efficient extraction of gamma-glutamyl peptides from ham is crucial for studying their bioactive properties and potential therapeutic applications. This guide provides a detailed comparison of different extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique.
The primary methods for extracting gamma-glutamyl peptides from ham can be broadly categorized into solvent-based and enzyme/technology-assisted approaches. This guide will focus on a direct comparison between two prominent solvent-based methods: Ethanolic Deproteinization-Based (ED) extraction and Non-Ethanolic Deproteinization-Based (NED) extraction. Furthermore, it will discuss the principles and potential applications of Enzymatic Hydrolysis and Ultrasound-Assisted Extraction (UAE) as alternative or supplementary techniques.
Comparative Analysis of Extraction Yields
A key performance indicator for any extraction method is the yield of the target peptides. A comparative study on Spanish dry-cured ham provides valuable quantitative data on the efficacy of ED-based versus NED-based extraction for a range of gamma-glutamyl peptides.[1][2][3][4][5][6]
| γ-Glutamyl Peptide | Ethanolic Deproteinization (µg/g of ham) | Non-Ethanolic Deproteinization (µg/g of ham) | Significance |
| γ-EA | ~0.31 | ~0.31 | No significant difference |
| γ-EE | ~2.75 | ~2.75 | No significant difference |
| γ-EL | ~11.35 | ~11.35 | No significant difference |
| γ-EF | ~5.58 | ~5.25 | No significant difference |
| γ-EM | ~4.13 | Significantly lower | p < 0.05 |
| γ-EV | ~13.90 | Significantly lower | p < 0.05 |
| γ-EW | ~0.77 | Significantly lower | p < 0.05 |
| γ-EY | ~3.71 | Significantly lower | p < 0.05 |
| γ-EVG | ~0.11 | Significantly lower | p < 0.05 |
Data sourced from a study on low-salted Spanish dry-cured hams after 12 months of processing.[1][3][5]
The data clearly indicates that while both methods are comparable for certain peptides like γ-EA, γ-EE, and γ-EL, the ethanolic deproteinization-based method results in a significantly higher recovery of several other gamma-glutamyl peptides, including γ-EM, γ-EV, γ-EW, γ-EY, and γ-EVG.[1][3][4][5][6] This suggests that the ED-based protocol is more effective for a broader range of these compounds. The peptide extraction methodology based on ethanolic deproteinization resulted in the recovery of higher amounts of peptides in comparison with the non-ethanolic deproteinization protocol, highlighting the importance of sample preparation prior to mass spectrometry analysis.[1][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are the protocols for the ED-based and NED-based extraction methods as described in the comparative study.
Ethanolic Deproteinization-Based (ED) Method
This method involves the use of ethanol to precipitate and remove larger proteins, thereby isolating smaller peptides.
Protocol:
-
Homogenize ham samples with 20 mL of 0.01 N HCl at 4°C for 8 minutes in a stomacher.[1][4]
-
Centrifuge the homogenate.
-
Collect the supernatant and deproteinize by adding ethanol.
-
Allow the mixture to stand to ensure complete protein precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
The resulting supernatant, containing the gamma-glutamyl peptides, is then further processed for analysis.
Non-Ethanolic Deproteinization-Based (NED) Method
This approach relies on acid precipitation and filtration to remove proteins without the use of ethanol.
Protocol:
-
Homogenize ham samples with 45 mL of 0.1 N HCl in an Ultra Turrax for 1 minute.[1][4]
-
Filter the homogenate through glass wool.
-
Dry a 4 mL aliquot of the filtrate using a rotary evaporator.[4]
-
The dried extract is then reconstituted for subsequent analysis.
Alternative and Emerging Extraction Technologies
While solvent-based methods are well-established, other techniques offer potential advantages in terms of efficiency and specificity.
Enzymatic Hydrolysis
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the penetration of the solvent into the sample matrix and accelerating the release of target compounds. UAE is often used in conjunction with other methods, such as enzymatic hydrolysis, to improve extraction efficiency. While direct comparative data on the yield of gamma-glutamyl peptides from ham using UAE is limited, its application in extracting other bioactive peptides from meat products has been shown to be effective.[10]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction of gamma-glutamyl peptides from ham, encompassing the key steps of the discussed solvent-based methods.
Caption: Workflow for ED and NED extraction of γ-glutamyl peptides.
Conclusion
The selection of an appropriate extraction method for gamma-glutamyl peptides from ham depends on the specific research goals and the target peptides of interest. The ethanolic deproteinization-based method demonstrates superior efficacy for a wider range of these peptides compared to the non-ethanolic deproteinization-based method. While enzymatic hydrolysis and ultrasound-assisted extraction present promising alternatives that could offer enhanced specificity and efficiency, further research is needed to provide direct quantitative comparisons for gamma-glutamyl peptide yields from ham. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to make informed decisions in their experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Quantitation of Kokumi γ-Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Quantitation of Kokumi γ-Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production | DIGITAL.CSIC [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. ampc.com.au [ampc.com.au]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioactivities of gamma-Glutamylisoleucine and gamma-Glutamylvaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyl dipeptides are a class of naturally occurring bioactive molecules found in various food sources, such as edible beans and fermented products.[1] Among these, gamma-Glutamylisoleucine (γ-Glu-Ile) and gamma-Glutamylvaline (γ-Glu-Val) have garnered significant interest for their potential roles in cellular signaling and inflammation. Both dipeptides are recognized for their ability to impart the "kokumi" taste, a sensation of richness and mouthfulness in foods.[1] Beyond their sensory attributes, emerging research indicates that these molecules possess noteworthy biological activities, primarily through their interaction with the calcium-sensing receptor (CaSR), a G protein-coupled receptor integral to numerous physiological processes.[1][2][3] This guide provides an objective comparison of the bioactivities of γ-Glu-Ile and γ-Glu-Val, supported by available experimental data, to inform further research and drug development endeavors.
Comparative Bioactivity Data
While direct comparative studies quantifying the bioactivity of this compound and gamma-Glutamylvaline in the same experimental setup are limited, existing research provides valuable insights into their individual effects. The primary mechanism of action for the anti-inflammatory properties of these dipeptides is believed to be the activation of the calcium-sensing receptor (CaSR).[2][3]
Anti-Inflammatory Activity of gamma-Glutamylvaline
Experimental evidence has demonstrated the potent anti-inflammatory effects of gamma-Glutamylvaline (γ-Glu-Val), particularly in mitigating inflammation induced by tumor necrosis factor-alpha (TNF-α). In a study utilizing Human Aortic Endothelial Cells (HAoECs), pretreatment with γ-Glu-Val led to a significant, dose-dependent reduction in the expression of key inflammatory markers.
| Inflammatory Marker | Concentration of γ-Glu-Val | Percentage Reduction (%) |
| VCAM-1 | 1 mM | 44.56 |
| E-selectin | 1 mM | 57.41 |
| IL-6 | 1 mM | 51 |
| IL-8 | 1 mM | 40 |
| MCP-1 | 1 mM | ~32 |
| MCP-1 | 0.1 mM | ~22.5 |
Data sourced from a study on the amelioration of TNF-α-induced vascular inflammation by dietary γ-Glutamyl Valine.
At present, directly comparable quantitative data on the anti-inflammatory activity of this compound in a TNF-α-induced model is not available in the reviewed scientific literature. General studies on gamma-glutamyl dipeptides suggest they possess anti-inflammatory properties through CaSR activation, but specific quantitative comparisons are an area for future research.[3][4]
Signaling Pathways and Experimental Workflows
The bioactivity of both this compound and gamma-Glutamylvaline is primarily mediated through the calcium-sensing receptor (CaSR). Activation of this receptor initiates a downstream signaling cascade that can modulate various cellular processes, including inflammatory responses.
The following diagram illustrates a general workflow for assessing the bioactivity of these dipeptides.
Experimental Protocols
Cell Culture and Treatment for Anti-Inflammatory Assay
-
Cell Line: Human Aortic Endothelial Cells (HAoECs) are a suitable model for studying vascular inflammation.
-
Culture Conditions: Cells are cultured in appropriate media supplemented with growth factors, fetal bovine serum, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Dipeptide Pre-treatment: Prior to inducing inflammation, cells are pre-treated with varying concentrations of γ-Glutamylisoleucine or γ-Glutamylvaline (e.g., 0.01, 0.1, and 1 mM) for a specified period (e.g., 2 hours).
-
Inflammatory Stimulus: Inflammation is induced by adding a pro-inflammatory cytokine, such as human TNF-α (e.g., 10 ng/mL), to the cell culture medium and incubating for a defined duration (e.g., 6 hours for gene expression analysis or 24 hours for protein analysis).
Quantification of Inflammatory Markers (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the concentration of secreted cytokines (e.g., IL-6, IL-8, MCP-1) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash, add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
Measurement of Intracellular Calcium Mobilization
-
Principle: Activation of the CaSR by γ-glutamyl dipeptides leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This can be measured using fluorescent calcium indicators.
-
Procedure:
-
Cell Loading: Load cultured cells (e.g., HEK293 cells stably expressing CaSR) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition: Add varying concentrations of γ-Glutamylisoleucine or γ-Glutamylvaline to the cells.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence microplate reader or a fluorescence microscope. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to determine the [Ca²⁺]i.
-
Data Analysis: Plot the peak change in fluorescence (or fluorescence ratio) against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value, which represents the concentration of the dipeptide that elicits a half-maximal response.
-
Conclusion
Both this compound and gamma-Glutamylvaline are emerging as bioactive dipeptides with potential therapeutic applications, particularly in the realm of inflammation.[4] The available evidence strongly supports the anti-inflammatory properties of gamma-Glutamylvaline, mediated through the activation of the calcium-sensing receptor and subsequent inhibition of TNF-α-induced inflammatory signaling. While this compound is also known to activate the CaSR, a direct quantitative comparison of its anti-inflammatory efficacy with gamma-Glutamylvaline is a key area for future investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further explore and compare the bioactivities of these promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Review of γ-Glutamyl Peptides (γ-GPs) and Their Effect on Inflammation Concerning Cardiovascular Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]
A Comparative Guide to the Quantification of Gamma-Glutamyltransferase: UHPLC-MS/MS vs. ELISA
For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. Gamma-Glutamyltransferase (GGT), a key enzyme involved in glutathione metabolism and a biomarker for various conditions including liver disease and oxidative stress, is frequently measured in biological samples.[1] This guide provides an objective comparison of two prominent analytical techniques for the quantification of GGT protein: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
While direct cross-validation studies for GGT protein quantification using both methods are not extensively published, this guide synthesizes available information on GGT-specific ELISA kits and the general performance characteristics of UHPLC-MS/MS for protein analysis to offer a comprehensive comparison.
Quantitative Performance Characteristics
The choice of analytical method often depends on the specific requirements of the study, such as sensitivity, specificity, and throughput. The following table summarizes the typical performance characteristics of UHPLC-MS/MS and ELISA for protein quantification.
| Performance Metric | UHPLC-MS/MS (Hypothetical for GGT) | ELISA (for GGT) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio of surrogate peptides. | Antigen-antibody binding with enzymatic signal amplification.[2][3] |
| Specificity | Very high; distinguishes between protein isoforms and post-translational modifications.[4] | High, but can be susceptible to cross-reactivity with structurally similar molecules.[5][6] |
| Linearity Range | Wide (typically 3-5 orders of magnitude). | Narrower (typically 2-3 orders of magnitude).[5] |
| Sensitivity (LOD/LOQ) | High sensitivity, often in the low ng/mL to pg/mL range.[6][7] | Varies by kit; typically in the low ng/mL range (e.g., 1.563-100 ng/ml).[3] |
| Precision (CV%) | Excellent; typically <15%.[8][9] | Good; Intra-assay CV < 10%, Inter-assay CV < 12%.[2] |
| Throughput | Lower; sequential sample analysis. | Higher; suitable for batch processing of multiple samples in 96-well plates.[4] |
| Matrix Effect | Can be significant and requires careful management.[6] | Can be present but is often mitigated by sample dilution and blocking agents. |
| Method Development | More complex and time-consuming.[6] | Relatively straightforward with commercially available kits. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for both UHPLC-MS/MS and ELISA for the quantification of GGT.
UHPLC-MS/MS Methodology (Generic Protocol for Protein Quantification)
The UHPLC-MS/MS method for GGT would involve a bottom-up proteomics approach, where the protein is enzymatically digested, and resulting signature peptides are quantified.
-
Sample Preparation:
-
Plasma or serum samples are collected.
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile) to remove interfering substances.
-
The protein pellet is reconstituted and denatured.
-
-
Tryptic Digestion:
-
The protein extract is subjected to digestion with trypsin, which cleaves the GGT protein into smaller peptides.
-
A stable isotope-labeled internal standard (surrogate peptide) is added to ensure accurate quantification.
-
-
UHPLC Separation:
-
The peptide mixture is injected into a UHPLC system.
-
A C18 reversed-phase column is typically used to separate the peptides based on their hydrophobicity.
-
A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is employed for elution.[10]
-
-
MS/MS Detection:
-
The eluted peptides are ionized using an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the predetermined GGT surrogate peptides and their corresponding internal standards.[9]
-
The concentration of GGT is calculated based on the ratio of the peak areas of the native surrogate peptide to the stable isotope-labeled internal standard.
-
ELISA Methodology (Sandwich ELISA)
This protocol is based on commercially available sandwich ELISA kits for GGT.[2][3][11]
-
Plate Preparation:
-
Sample and Standard Incubation:
-
Detection Antibody Incubation:
-
After washing the plate to remove unbound substances, a biotinylated detection antibody specific for GGT is added to each well.[11]
-
The plate is incubated again to allow the detection antibody to bind to the captured GGT.
-
-
Enzyme Conjugate and Substrate Addition:
-
Measurement:
-
A stop solution (e.g., acidic solution) is added to terminate the reaction, resulting in a color change from blue to yellow.[2][3]
-
The optical density (absorbance) is measured at 450 nm using a microplate reader.[2][3]
-
The concentration of GGT in the samples is determined by interpolating their absorbance values from a standard curve generated with the known standards.
-
Visualizing the Methodologies
To further clarify the experimental processes and their comparative aspects, the following diagrams have been generated.
Caption: Experimental workflows for GGT quantification.
Caption: Logical comparison of UHPLC-MS/MS and ELISA.
Conclusion
Both UHPLC-MS/MS and ELISA are powerful techniques for the quantification of gamma-Glutamyltransferase, each with distinct advantages and limitations.
ELISA is a well-established, high-throughput method that is relatively easy to implement, especially with commercially available kits. It is an excellent choice for screening large numbers of samples where high sensitivity is required.
UHPLC-MS/MS , on the other hand, offers superior specificity and a wider linear range, making it the preferred method for applications requiring the differentiation of closely related protein isoforms or when a broad range of concentrations is expected. The development of a UHPLC-MS/MS assay is more complex and time-consuming, but it can provide more detailed and accurate quantitative data, which is often crucial in late-stage drug development and clinical research.
The selection of the most appropriate method will ultimately depend on the specific research question, the required level of analytical detail, sample throughput needs, and the available resources. In some cases, using ELISA for initial screening and UHPLC-MS/MS for confirmation or for more detailed studies can be an effective strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mouse GGT1/GGT ELISA Kit (A3888) [antibodies.com]
- 3. Human GGT1/GGT ELISA Kit (A78992) [antibodies.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatography-triple quadrupole mass spectrometry method for the determination of isopeptide ε-(γ-glutamyl) lysine in human urine as biomarker for transglutaminase 2 cross-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mybiosource.com [mybiosource.com]
A Proposed Inter-Laboratory Study for the Reproducibility of γ-Glutamylisoleucine Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed inter-laboratory study to establish the reproducibility of γ-Glutamylisoleucine (γ-Glu-Ile) quantification across different research facilities. Given the emerging role of γ-Glu-Ile as a potential biomarker in cancer, diabetes, and liver disease, ensuring consistent and reliable measurement is paramount for its clinical and research applications.[1][2][3] This document provides a standardized experimental protocol based on validated methods, presents hypothetical data tables to illustrate expected outcomes, and includes diagrams to clarify the biological context and experimental workflow.
Introduction
γ-Glutamylisoleucine is a dipeptide involved in the γ-glutamyl cycle, a key pathway for glutathione metabolism and amino acid transport.[2] Its quantification in biological matrices is crucial for understanding its physiological and pathological roles. To date, validated methods using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) have demonstrated high precision in a single-laboratory setting.[3] This proposed inter-laboratory study aims to assess the between-laboratory variability of this method to ensure that data generated across different sites can be compared with confidence.
Biological Pathway: The Gamma-Glutamyl Cycle
The synthesis of γ-Glu-Ile is intrinsically linked to the gamma-glutamyl cycle. The enzyme γ-glutamyltransferase (GGT) on the cell surface transfers the γ-glutamyl moiety from extracellular glutathione (GSH) to an acceptor amino acid, such as isoleucine, forming γ-Glu-Ile. This dipeptide is then transported into the cell where it can be hydrolyzed to regenerate glutamate and isoleucine.
References
- 1. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for γ-Glutamylisoleucine: A Guide to Reference Materials
For researchers, scientists, and drug development professionals engaged in the precise quantification of γ-Glutamylisoleucine, the choice of reference material is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of the available options, focusing on the distinction between Certified Reference Materials (CRMs) and analytical standards, and presents supporting experimental data for the robust analysis of this emerging biomarker.
γ-Glutamylisoleucine, a dipeptide implicated in the gamma-glutamyl cycle, is gaining attention for its potential role as a biomarker in various pathological conditions.[1] Accurate measurement of its concentration in biological matrices is paramount for advancing research and therapeutic development. This necessitates the use of well-characterized reference materials to ensure the validity of analytical methods.
The Gold Standard: Certified Reference Materials (CRMs)
Certified Reference Materials represent the pinnacle of accuracy and traceability in analytical measurements.[2][3] Produced by accredited organizations, CRMs are accompanied by a certificate of analysis that specifies the certified property value, its uncertainty, and a statement of metrological traceability.[2][3][4] These materials are indispensable for method validation, calibration, and ensuring consistency across different laboratories and time points.[4][5]
At present, a specific Certified Reference Material for γ-Glutamylisoleucine does not appear to be commercially available. This absence highlights a gap in the analytical toolkit for researchers in this specific field.
The Practical Alternative: Analytical Standards
In the absence of a dedicated CRM, researchers rely on analytical standards of high purity. These standards are commercially available from various suppliers and are typically accompanied by a certificate of analysis stating the purity (e.g., ≥95%). While not meeting the stringent requirements of a CRM, these standards are essential for the quantification of γ-Glutamylisoleucine.
The performance of these analytical standards is demonstrated through their application in validated analytical methods, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Comparative Overview: CRM vs. Analytical Standard for γ-Glutamylisoleucine Analysis
| Feature | Certified Reference Material (CRM) | Analytical Standard (for γ-Glutamylisoleucine) |
| Certification | Certified by an authorized, accredited body according to ISO 17034.[3][4] | Purity and identity are verified by the manufacturer; not formally certified by a third-party body. |
| Traceability | Metrologically traceable to SI units.[3] | Traceability to international standards is generally not provided. |
| Uncertainty | A certified value with a documented uncertainty is provided.[3] | Purity is provided, but a formal uncertainty budget is not typically included. |
| Certificate of Analysis | Comprehensive certificate with certified value, uncertainty, and traceability statement. | Provides information on purity, identity, and other physical-chemical properties. |
| Primary Use | Method validation, instrument calibration, quality control, and ensuring accuracy and comparability of results.[4] | Calibration of analytical instruments and quantification of γ-Glutamylisoleucine in research settings. |
| Availability for γ-Glutamylisoleucine | Not currently available. | Available from various chemical suppliers. |
Performance Data: γ-Glutamylisoleucine Analysis using Analytical Standards with UHPLC-MS/MS
A validated UHPLC-MS/MS method provides a sensitive and specific approach for the quantification of γ-Glutamylisoleucine in biological samples. The following data, adapted from a published study, illustrates the performance of an analytical standard in such a method.
| Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.5 nM |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Accuracy | 100 ± 10% |
| Recovery | 82.0% |
Data is illustrative and based on a published method for γ-Glutamylisoleucine analysis.
Experimental Protocols
UHPLC-MS/MS Method for γ-Glutamylisoleucine Quantification
This protocol outlines a typical workflow for the quantitative analysis of γ-Glutamylisoleucine in biological samples, such as cell lysates, using an analytical standard.
1. Sample Preparation:
-
Homogenize the biological sample (e.g., cell pellet) in an appropriate solvent.
-
Perform protein precipitation, typically with a cold organic solvent like acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Calibration Curve Preparation:
-
Prepare a stock solution of the γ-Glutamylisoleucine analytical standard in a suitable solvent (e.g., water or a buffer).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
3. UHPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analyte.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for γ-Glutamylisoleucine.
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of γ-Glutamylisoleucine in the unknown samples by interpolating their peak areas from the calibration curve.
Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)
While less specific than UHPLC-MS/MS, ELISA kits may be available for the detection of related gamma-glutamyl compounds or the enzymes involved in their metabolism, such as gamma-glutamyltransferase (GGT).[6][7]
1. Principle:
-
An ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
In a sandwich ELISA, the antigen (in this case, potentially a gamma-glutamyl-containing compound) is bound between two layers of antibodies (a capture antibody and a detection antibody).
2. General Workflow:
-
The wells of a microplate are coated with a capture antibody specific to the target analyte.
-
The sample is added to the wells, and the analyte binds to the capture antibody.
-
A detection antibody, which is conjugated to an enzyme, is added and binds to the captured analyte.
-
A substrate for the enzyme is added, resulting in a color change.
-
The intensity of the color is proportional to the amount of analyte in the sample and is measured using a microplate reader.
Note: The specificity of commercially available ELISA kits for γ-Glutamylisoleucine should be carefully evaluated, as cross-reactivity with other gamma-glutamyl peptides may occur.
Visualizing the Workflow and Concepts
Caption: Hierarchy of analytical reference materials.
Caption: Analytical workflow for γ-Glutamylisoleucine quantification.
References
- 1. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gbjpl.com.au [gbjpl.com.au]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Certified Reference Material (CRM): benefits for the analytical routine [controllab.com]
- 5. terminology - What is the difference between an analytical standard and a certified reference material? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Chicken gGT1(Gamma-Glutamyltransferase 1) ELISA Kit [elkbiotech.com]
- 7. Biotang Inc Human gamma glutamyl transpeptidase,GGT ELISA Kit, 96T, Quantity: | Fisher Scientific [fishersci.com]
sensory analysis comparing kokumi peptides including gamma-Glutamylisoleucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kokumi peptides, with a focus on gamma-glutamyl dipeptides, including the less-studied gamma-glutamylisoleucine. Kokumi substances are known for enhancing the five basic tastes (sweet, sour, salty, bitter, and umami) by imparting a sense of richness, mouthfulness, and continuity to foods, despite having little to no taste on their own.[1][2] This guide summarizes available quantitative sensory data, details experimental protocols for sensory analysis, and illustrates the known signaling pathway for kokumi perception.
Quantitative Sensory Analysis of Kokumi Peptides
| Peptide | Chemical Structure | Detection Threshold in Water (mmol/L) | Kokumi Effect in Food Matrix | Source |
| gamma-L-Glutamyl-L-valine (γ-Glu-Val) | C10H18N2O5 | 3.3 - 9.4 | Enhances mouthfulness, complexity, and long-lasting savory taste in chicken broth. | [3][4] |
| gamma-L-Glutamyl-L-leucine (γ-Glu-Leu) | C11H20N2O5 | 3.3 - 9.4 | Enhances mouthfulness, complexity, and long-lasting savory taste in chicken broth. | [3][4] |
| gamma-L-Glutamyl-L-cysteinyl-beta-alanine | C11H19N3O6S | 3.3 - 9.4 | Significantly enhances mouthfulness, complexity, and long-lastingness of savory taste. Threshold decreased by a factor of 32 in a savory matrix. | [3][4] |
| gamma-L-Glutamyl-isoleucine (γ-Glu-Ile) | C11H20N2O5 | Data not available | Identified in Korean fermented foods, suggesting a role in their characteristic kokumi taste. | |
| Glutathione (γ-L-Glutamyl-L-cysteinylglycine) | C10H17N3O6S | Generally considered tasteless on its own at typical concentrations. | Enhances sweet, salty, and umami tastes.[5] | [5] |
| gamma-L-Glutamyl-L-valyl-glycine (γ-Glu-Val-Gly) | C12H21N3O6 | Potent kokumi peptide. | Enhances umami, mouthfulness, and mouth-coating of chicken consommé.[6] | [6] |
Experimental Protocols
Sensory Evaluation of Kokumi Peptides
A robust sensory analysis of kokumi peptides is crucial for understanding their functional properties. The following is a generalized experimental protocol based on methodologies cited in the literature.[2][7][8]
Objective: To determine the sensory threshold of a kokumi peptide and its taste-enhancing effects in a food matrix.
Panelists:
-
A panel of 10-20 trained sensory assessors with demonstrated ability to discriminate between the five basic tastes and describe complex flavor profiles.
-
Panelists are trained on the concept of kokumi, using reference samples (e.g., a basic chicken broth with and without the addition of a known kokumi substance like glutathione).
Materials:
-
Purified kokumi peptides (e.g., this compound, gamma-glutamyl-valine, etc.).
-
Deionized, tasteless water.
-
A simple food matrix, such as a clear chicken or vegetable broth, prepared with standardized ingredients to ensure consistency.
-
Reference solutions for basic tastes (e.g., sucrose for sweet, sodium chloride for salty, citric acid for sour, caffeine for bitter, and monosodium glutamate for umami).
Procedure:
-
Threshold Test in Water:
-
A series of dilutions of the kokumi peptide in deionized water are prepared.
-
A triangle test or a 3-alternative forced-choice (3-AFC) method is used to determine the detection threshold, which is the lowest concentration at which a panelist can reliably detect a difference from plain water.
-
-
Kokumi Effect in a Food Matrix:
-
A constant, sub-threshold concentration of the kokumi peptide (as determined in the first phase) is added to the food matrix.
-
Panelists are presented with pairs of samples: the food matrix with the peptide and the food matrix without the peptide (control).
-
Using a descriptive analysis method, panelists rate the intensity of various sensory attributes such as "mouthfulness," "thickness," "continuity of flavor," "complexity," and the intensity of the primary taste of the matrix (e.g., "savory" or "umami").
-
A rating scale (e.g., a 15-point scale) is used for quantitative assessment.
-
-
Data Analysis:
-
Statistical analysis (e.g., ANOVA, t-tests) is performed to determine significant differences between the control and the peptide-containing samples.
-
In Vitro Calcium-Sensing Receptor (CaSR) Activation Assay
The sensation of kokumi is primarily mediated by the calcium-sensing receptor (CaSR), a G-protein coupled receptor found on taste bud cells.[1][9][10] The activation of CaSR by kokumi peptides can be measured in vitro, providing an objective measure of their potential kokumi intensity.
Objective: To quantify the activation of the CaSR by different kokumi peptides.
Materials:
-
HEK293 cells stably transfected with the human CaSR gene.
-
Cell culture medium and reagents.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Purified kokumi peptides.
-
A plate-based fluorescence reader.
Procedure:
-
Cell Culture:
-
CaSR-expressing HEK293 cells are cultured to a suitable confluency in multi-well plates.
-
-
Loading with Calcium Indicator:
-
The cells are loaded with a fluorescent calcium indicator dye, which increases in fluorescence intensity upon binding to intracellular calcium.
-
-
Peptide Application:
-
A baseline fluorescence reading is taken.
-
Solutions of the kokumi peptides at various concentrations are added to the wells.
-
-
Fluorescence Measurement:
-
The change in fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of intracellular calcium, signifying CaSR activation.
-
-
Data Analysis:
-
The dose-response relationship for each peptide is plotted, and the EC50 value (the concentration at which 50% of the maximum response is achieved) is calculated to compare the potency of different peptides.
-
Signaling Pathway of Kokumi Perception
The perception of kokumi begins with the activation of the Calcium-Sensing Receptor (CaSR) on taste cells.[1][9][10] The binding of kokumi peptides, such as gamma-glutamyl dipeptides, to the CaSR initiates a downstream signaling cascade.
This activation leads to the dissociation of the Gq/11 G-protein subunit, which in turn activates phospholipase C (PLC).[9][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in intracellular calcium modulates downstream signaling pathways, ultimately leading to the enhancement of the perception of other tastes.[1][9]
Conclusion
While a comprehensive, direct comparison of the sensory attributes of this compound with other kokumi peptides is not yet available in the scientific literature, the existing body of research strongly supports the role of various gamma-glutamyl peptides in eliciting the kokumi sensation. The methodologies for sensory evaluation and in vitro receptor assays are well-established, providing a framework for future comparative studies. The elucidation of the CaSR signaling pathway has provided a molecular basis for understanding how these tasteless compounds can profoundly impact our perception of flavor. Further research, particularly focused on the direct sensory comparison of a wider range of kokumi peptides including this compound, will be invaluable for the food and pharmaceutical industries in developing novel flavor enhancers and modulators.
References
- 1. Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of the Calcium-sensing Receptor in Human Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination and quantification of kokumi peptide, γ-glutamyl-valyl-glycine, in brewed alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensory-Guided Identification and Characterization of Kokumi-Tasting Compounds in Green Tea (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Emerging Role of gamma-Glutamylisoleucine as a Prognostic Biomarker in Cancer: A Comparative Guide
For Immediate Release
A growing body of evidence suggests that the dipeptide gamma-Glutamylisoleucine (γ-Glu-Ile) holds significant promise as a prognostic biomarker in various cancers, particularly in prostate cancer. This guide provides a comprehensive validation of γ-Glu-Ile's potential, comparing its performance with established biomarkers and detailing the experimental protocols for its measurement. This document is intended for researchers, scientists, and drug development professionals interested in novel cancer biomarkers.
Introduction to this compound and its Prognostic Potential
This compound is a dipeptide produced through the activity of gamma-glutamyltransferase (GGT), an enzyme that plays a crucial role in glutathione metabolism.[1] Altered glutathione metabolism is a hallmark of many cancers, contributing to oxidative stress resistance and tumor progression. Consequently, metabolites of this pathway, such as γ-Glu-Ile, are being actively investigated as potential cancer biomarkers.[1] Recent studies have linked elevated levels of several gamma-glutamyl amino acids, including gamma-glutamylleucine (a closely related dipeptide), with increased prostate cancer-specific mortality, highlighting the potential of this class of molecules as prognostic indicators.
Comparative Analysis of Prognostic Performance
To validate the prognostic utility of γ-Glu-Ile, it is essential to compare its performance against established biomarkers in relevant cancer types. This section presents available quantitative data for such comparisons.
Prostate Cancer
In the context of prostate cancer, Prostate-Specific Antigen (PSA) is the most widely used biomarker for screening and monitoring. However, its prognostic value can be limited. Emerging evidence suggests that metabolic biomarkers like γ-Glu-Ile may provide additional prognostic information.
| Biomarker | Cancer Type | Prognostic Metric | Hazard Ratio (95% CI) | p-value | Reference |
| gamma-Glutamylleucine * | Prostate Cancer | Cancer-Specific Mortality | 2.14 (1.52 - 3.01) | <0.0001 | [2] |
| Prostate-Specific Antigen (PSA) | Prostate Cancer | Overall Survival | Varies significantly with clinical stage and Gleason score | - | [3] |
| gamma-Glutamyltransferase (GGT) | Prostate Cancer | Overall Survival | 3.61 (1.51 - 8.62) | 0.004 | [4] |
Note: Data for gamma-glutamylleucine is presented as a surrogate for this compound due to the availability of specific prognostic data for this closely related dipeptide in a large cohort study.
Other Cancers
While specific prognostic data for γ-Glu-Ile in other cancers is still emerging, the prognostic value of its parent enzyme, GGT, has been extensively studied. GGT levels can be considered an indirect indicator of the activity of the pathway that produces γ-Glu-Ile.
| Biomarker | Cancer Type | Prognostic Metric | Pooled Hazard Ratio (95% CI) | p-value | Reference |
| gamma-Glutamyltransferase (GGT) | Hepatocellular Carcinoma | Overall Survival | 1.70 (1.54 - 1.87) | <0.01 | [5] |
| gamma-Glutamyltransferase (GGT) | Hepatocellular Carcinoma | Disease-Free/Recurrence-Free Survival | 1.56 (1.42 - 1.71) | <0.01 | [5] |
| gamma-Glutamyltransferase (GGT) | Gastric Cancer | Overall Survival (High Tumor GGT) | 1.69 (1.19 - 2.37) | 0.001 | [6] |
| gamma-Glutamyltransferase (GGT) | Urothelial Carcinoma | Overall Survival | 3.11 (2.08 - 4.65) | <0.001 | [4] |
| gamma-Glutamyltransferase (GGT) | Renal Cell Carcinoma | Overall Survival | 3.51 (2.27 - 5.43) | <0.001 | [4] |
Signaling Pathways and Biological Rationale
The prognostic significance of γ-Glu-Ile is intrinsically linked to the glutathione metabolism pathway and the activity of GGT. In cancer cells, there is an increased demand for glutathione to counteract oxidative stress. GGT, often overexpressed in tumors, catabolizes extracellular glutathione, providing precursor amino acids for intracellular glutathione synthesis. This process also leads to the production of gamma-glutamyl dipeptides, including γ-Glu-Ile.
Experimental Protocols
Accurate and reproducible quantification of γ-Glu-Ile is crucial for its validation as a clinical biomarker. The following section outlines a typical experimental workflow using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and specific method for metabolite quantification.
Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled γ-Glu-Ile).
-
Vortexing and Incubation: Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
UHPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for γ-Glu-Ile and its internal standard should be optimized. For γ-Glu-Ile (precursor ion m/z 261.1), a characteristic product ion would be monitored (e.g., m/z 132.1).
-
Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Conclusion and Future Directions
This compound is a promising prognostic biomarker, particularly in prostate cancer, with a strong biological rationale rooted in altered cancer metabolism. The available data suggests its potential to provide valuable prognostic information, possibly complementary to existing biomarkers. Further large-scale clinical studies are warranted to validate its prognostic significance across a broader range of cancers and to establish standardized protocols for its routine clinical use. Direct head-to-head comparisons with established biomarkers within the same patient cohorts will be crucial in defining its precise role in personalized cancer management.
References
- 1. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Prognostic and predictive biomarkers in prostate cancer: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic effect of pretreatment serum gamma-glutamyl transferase in urological malignancies: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic and clinicopathological significance of Gamma-Glutamyltransferase in patients with hepatocellular carcinoma: A PRISMA-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor and serum gamma-glutamyl transpeptidase, new prognostic and molecular interpretation of an old biomarker in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolomics of Gamma-Glutamyl Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic characteristics and biological activities of various gamma-glutamyl dipeptides (γ-Glu-X). These small molecules, consisting of a gamma-glutamylated amino acid, are increasingly recognized for their roles in cellular signaling, disease pathology, and as potential biomarkers. This document summarizes key experimental data, provides detailed methodologies for their analysis, and visualizes relevant biological pathways to support further research and drug development.
Comparative Analysis of Bioactivity and Abundance
Gamma-glutamyl dipeptides are increasingly implicated in a range of physiological and pathological processes, from cardio-metabolic diseases to liver conditions.[1][2] Their biological effects are often mediated through the allosteric modulation of the Calcium-Sensing Receptor (CaSR), a key regulator of various cellular functions.[3][4]
Quantitative Comparison of CaSR Activation
The potency of different gamma-glutamyl peptides in activating the CaSR varies depending on the amino acid attached to the gamma-glutamyl moiety. Experimental data from studies on HEK-293 cells expressing the CaSR provide a basis for comparing their efficacy, typically measured by the half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency.
| Gamma-Glutamyl Peptide | EC50 (mM) for CaSR Activation | Reference Study |
| γ-Glu-Alanine (γ-Glu-Ala) | 1.1 ± 0.2 | Broadhead et al., 2011[3][4] |
| γ-Glu-Cysteine (γ-Glu-Cys) | 2.5 ± 0.4 | Broadhead et al., 2011[3][4] |
| S-methylglutathione (tripeptide) | 0.3 ± 0.1 | Broadhead et al., 2011[3][4] |
| Glutathione (tripeptide) | 1.3 ± 0.2 | Broadhead et al., 2011[3][4] |
Note: Data was obtained from studies on HEK-293 cells expressing the CaSR. EC50 values represent the concentration of the peptide required to elicit a half-maximal response in intracellular Ca2+ mobilization.
Differential Abundance in Pathological Conditions
Metabolomic studies have revealed that the levels of specific gamma-glutamyl dipeptides are altered in various diseases, highlighting their potential as biomarkers. For instance, a study on patients with different liver diseases demonstrated that serum levels of several γ-glutamyl dipeptides could effectively discriminate between healthy controls and individuals with conditions such as drug-induced liver injury, chronic hepatitis B and C, and hepatocellular carcinoma.[1] Another study identified elevated levels of γ-glutamyl-leucine in patients with metabolic syndrome, suggesting its involvement in cardio-metabolic risk.[2]
Experimental Protocols
Accurate and reproducible quantification of gamma-glutamyl dipeptides is crucial for their study. The following provides a detailed methodology for their analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and sensitive technique.
Protocol: Quantification of Gamma-Glutamyl Dipeptides in Plasma by LC-MS/MS
This protocol is a composite based on methodologies described in the literature for the targeted quantification of a panel of gamma-glutamyl dipeptides.[5][6]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing a suite of stable isotope-labeled internal standards for each target γ-glutamyl dipeptide.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the analytes of interest, followed by a wash and re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each γ-glutamyl dipeptide and its corresponding internal standard.
Signaling Pathways and Biological Roles
The biological effects of many gamma-glutamyl dipeptides are initiated by their interaction with the Calcium-Sensing Receptor (CaSR).
Biosynthesis of Gamma-Glutamyl Dipeptides
Gamma-glutamyl dipeptides are primarily synthesized through the action of γ-glutamyltransferase (GGT), an enzyme that transfers the γ-glutamyl moiety from glutathione (GSH) or other γ-glutamyl donors to acceptor amino acids.
References
- 1. Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of γ-Glutamylisoleucine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides essential, step-by-step procedures for the proper disposal of γ-Glutamylisoleucine, a dipeptide composed of γ-glutamate and isoleucine.[1] Based on available safety data, γ-Glutamylisoleucine is not classified as a hazardous substance or mixture. However, adherence to proper disposal protocols is imperative for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Assessment and Chemical Profile
Before initiating disposal, confirm the non-hazardous classification of γ-Glutamylisoleucine by consulting the substance's Safety Data Sheet (SDS). Always prioritize your institution's specific chemical hygiene plan and waste disposal protocols, as established by the Environmental Health and Safety (EHS) department.
The following table summarizes key data for γ-Glutamylisoleucine. While it is not classified as hazardous for transport or under major regulatory frameworks, note the potential for irritation upon contact.[2]
| Property | Value | Citation |
| Hazard Classification | Not a hazardous substance or mixture. | |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Disposal Consideration | Dispose of in accordance with local, state, and federal regulations. | |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | [3] |
| Spill Response | Take up dry. Avoid dust generation. |
Step-by-Step Disposal Protocol for γ-Glutamylisoleucine
The appropriate disposal method for γ-Glutamylisoleucine depends on its physical state (solid or aqueous solution) and the specific regulations of your institution.
For Solid γ-Glutamylisoleucine Waste:
-
Confirmation of Non-Hazardous Nature: Verify with your institution's EHS department that γ-Glutamylisoleucine is managed as non-hazardous waste.
-
Waste Segregation: Crucially, ensure that the solid γ-Glutamylisoleucine waste is not mixed with any hazardous materials. Combining non-hazardous with hazardous waste legally requires the entire mixture to be managed as hazardous.[4]
-
Containerization: Place the dry, solid waste into a suitable, sealed, and clearly labeled container. The label should accurately identify the contents as "gamma-Glutamylisoleucine" or using its chemical formula.
-
Final Disposal: Dispose of the sealed container in the designated receptacle for non-hazardous laboratory waste, as directed by your facility's EHS guidelines.
For Aqueous Solutions of γ-Glutamylisoleucine:
-
Check Local Regulations: Consult your local and institutional regulations regarding the drain disposal of non-hazardous biochemical solutions. Many jurisdictions have specific rules based on concentration and volume.
-
Neutralization (if required): If the solution is acidic or basic, adjust the pH to a neutral range (typically 6.0-8.0) before disposal.
-
Dilution: For small quantities, extensive dilution with water may be a permissible step before drain disposal, but this must be confirmed with your EHS office.
-
Prohibition: Never dispose of solutions containing γ-Glutamylisoleucine mixed with hazardous solvents or other regulated chemicals down the drain. This mixture must be collected as hazardous chemical waste.
For Contaminated Labware and Personal Protective Equipment (PPE):
-
Empty Containers: Thoroughly rinse containers that held γ-Glutamylisoleucine with a suitable solvent (e.g., water). Once clean, they can often be disposed of in the regular trash or recycling, depending on institutional policy.[4] Leave chemicals in their original containers when possible for waste disposal.
-
Contaminated PPE: Gloves, aprons, and other PPE with minor contamination from non-hazardous γ-Glutamylisoleucine can typically be disposed of in the regular laboratory trash. If significant contamination occurs, double-bag the items and consult your EHS for guidance.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for γ-Glutamylisoleucine waste.
Spill Management Protocol
In the event of a spill, adhere to the following procedure:
-
Ensure Safety: Wear appropriate PPE, including safety glasses, gloves, and a lab coat. If a large amount of dust is generated, respiratory protection may be necessary.
-
Containment: Cover drains to prevent the substance from entering waterways.
-
Clean-up: For solid spills, carefully sweep or vacuum the material to avoid creating dust.[5] Take up the material dry and place it in a suitable container for disposal.
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the collected spill material and any contaminated cleaning supplies according to the non-hazardous waste procedures outlined above.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0011170) [hmdb.ca]
- 2. L-gamma-glutamyl-L-isoleucine | C11H20N2O5 | CID 22885096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. targetmol.com [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
Personal protective equipment for handling gamma-Glutamylisoleucine
Essential Safety and Handling Guide for gamma-Glutamylisoleucine
For researchers, scientists, and drug development professionals, ensuring the safe handling of chemical compounds like this compound is paramount for both personal safety and research integrity. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet recognized standards (e.g., ANSI Z87.1).[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves should be removed and replaced immediately after any contact with the peptide.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[2][3][4] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling lyophilized powder to avoid inhalation of dust particles.[2] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[2] |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound and to ensure a safe working environment.
Handling Lyophilized Powder
-
Preparation: Before use, allow the container of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption.[2]
-
Weighing: Conduct the weighing of the powder in a designated, clean area, such as a chemical fume hood or an enclosure with exhaust ventilation, to minimize inhalation risk.[5]
-
Reconstitution: When reconstituting, slowly add the appropriate sterile diluent down the side of the vial to avoid foaming.[6] Gently swirl the vial to dissolve the contents; do not shake.[6]
-
Labeling: Clearly label all solutions with the peptide name, concentration, date of preparation, and "Research Use Only".[7]
Storage
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed container.[7][8] Protect from moisture and light.[6][8][9]
-
Reconstituted Solutions: Once in solution, it is recommended to make single-use aliquots to avoid repeated freeze-thaw cycles.[5][9] Store solutions at -20°C or -80°C.[5] Reconstituted peptides are much less stable than their lyophilized form.[8]
Disposal Plan
All peptide waste should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[7][9][10]
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[4][7]
-
Liquid Waste: Dispose of unused peptide solutions in approved chemical waste containers.[9] Do not pour peptide solutions down the sink.[9]
Disposal Procedure
-
Consult Institutional Policies: Before beginning disposal, consult your institution's Environmental Health & Safety (EHS) department for specific protocols.[7][10]
-
Labeling: Ensure all waste containers are clearly labeled as "Hazardous Waste" and include the name of the chemical.
-
Storage of Waste: Store sealed hazardous waste containers in a designated accumulation area.
-
Arrangement for Pickup: Coordinate with your institution's certified hazardous waste management service for pickup and disposal.[4][7]
Experimental Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. L-gamma-glutamyl-L-isoleucine | C11H20N2O5 | CID 22885096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. methodpeptides.com [methodpeptides.com]
- 7. peptide24.store [peptide24.store]
- 8. jpt.com [jpt.com]
- 9. puretidestherapy.com [puretidestherapy.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
